Product packaging for Onpg-13C(Cat. No.:)

Onpg-13C

Cat. No.: B12398698
M. Wt: 302.24 g/mol
InChI Key: KUWPCJHYPSUOFW-AHIYVFTMSA-N
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Description

Onpg-13C is a useful research compound. Its molecular formula is C12H15NO8 and its molecular weight is 302.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO8 B12398698 Onpg-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO8

Molecular Weight

302.24 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(613C)oxane-3,4,5-triol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i12+1

InChI Key

KUWPCJHYPSUOFW-AHIYVFTMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[13C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Onpg-13C: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitrophenyl β-D-galactopyranoside-¹³C (Onpg-¹³C), a stable isotope-labeled substrate critical for sensitive and precise measurement of β-galactosidase activity. This document details its mechanism of action, applications, experimental protocols, and relevant quantitative data, serving as a vital resource for researchers in molecular biology, microbiology, and drug development.

Introduction to Onpg-13C

Onpg-¹³C is the ¹³C labeled version of ortho-Nitrophenyl-β-D-galactopyranoside (ONPG).[1][2] ONPG is a synthetic, colorless compound structurally similar to lactose, the natural substrate for the enzyme β-galactosidase.[3][4][5] The incorporation of a stable ¹³C isotope into the ONPG molecule allows for its use in applications where differentiation from its unlabeled counterpart is necessary, such as in mass spectrometry-based assays or metabolic flux analysis.[1] While Onpg-¹³C functions identically to ONPG in enzymatic assays, its key advantage lies in its utility as an internal standard for precise quantification.[1]

Mechanism of Action

The fundamental mechanism of action of Onpg-¹³C is centered on its role as a chromogenic substrate for β-galactosidase. The enzyme, encoded by the lacZ gene in E. coli, catalyzes the hydrolysis of the β-glycosidic bond in lactose and analogous substrates.[3]

The process unfolds in a single enzymatic step:

  • Binding: Onpg-¹³C binds to the active site of the β-galactosidase enzyme.

  • Hydrolysis: The enzyme cleaves the glycosidic bond in Onpg-¹³C.

  • Product Release: The hydrolysis reaction yields two products: galactose and ortho-nitrophenol (ONP).[3][5][6]

The resulting ortho-nitrophenol is a yellow-colored compound with a maximum absorbance at a wavelength of 420 nm.[3][7] The intensity of the yellow color is directly proportional to the amount of ortho-nitrophenol produced, which in turn corresponds to the activity of the β-galactosidase enzyme.[3] This colorimetric change provides a simple and effective method for quantifying enzyme activity.[3][5][8]

This compound Mechanism of Action cluster_reaction β-Galactosidase Active Site cluster_detection Detection This compound This compound bGal β-Galactosidase This compound->bGal Binds to Products Galactose + o-Nitrophenol-¹³C (Yellow) bGal->Products Hydrolyzes Spectrophotometer Spectrophotometer Products->Spectrophotometer Absorbance at 420 nm

Caption: Enzymatic cleavage of Onpg-¹³C by β-galactosidase.

Applications in Research and Development

While ONPG is widely used as a reporter in various molecular biology applications, the ¹³C labeled version, Onpg-¹³C, is particularly valuable for:

  • Internal Standards in Mass Spectrometry: In complex biological samples, Onpg-¹³C can be used as an internal standard for the accurate quantification of unlabeled ONPG or other analytes. Its identical chemical properties ensure co-elution in chromatography, while its distinct mass allows for separate detection.

  • Metabolic Flux Analysis (MFA): Stable isotope tracers like Onpg-¹³C are instrumental in MFA studies to track the flow of metabolites through cellular pathways.

  • Therapeutic Drug Monitoring (TDM): Stable isotope-labeled compounds are frequently employed in TDM to improve the accuracy of drug concentration measurements in patient samples.[1]

Quantitative Data

The kinetic parameters of β-galactosidase can be determined using ONPG as a substrate. These values are expected to be virtually identical for Onpg-¹³C. The Michaelis-Menten constants (Km) and turnover numbers (kcat) provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
Thermostable β-galactosidase (Gal308)ONPG2.7 ± 0.3464.7 ± 7.8172.1[8]
Thermostable β-galactosidase (Gal308)Lactose7.1 ± 0.8264.2 ± 2.137.2[8]
Purified β-galactosidaseONPG0.24Not SpecifiedNot Specified[7]

Table 1: Representative Kinetic Parameters for β-galactosidase with ONPG and Lactose.

Experimental Protocols

The following is a generalized protocol for a β-galactosidase activity assay using ONPG (applicable to Onpg-¹³C). Specific conditions such as incubation time and temperature may need to be optimized depending on the enzyme source and experimental goals.

Reagents and Preparation
  • Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Adjust pH to 7.0.

  • ONPG Solution: 4 mg/mL ONPG in Z-Buffer.

  • Reaction Stop Solution: 1 M Na₂CO₃.

  • Cell Lysate or Purified Enzyme: The sample containing β-galactosidase.

Assay Procedure
  • Sample Preparation: Prepare cell lysates or dilute the purified enzyme to the desired concentration in Z-Buffer.

  • Reaction Initiation: In a microtiter plate or microcentrifuge tubes, combine the enzyme sample with pre-warmed Z-Buffer. Add the ONPG solution to start the reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C). The incubation time will vary depending on the enzyme activity.

  • Reaction Termination: Stop the reaction by adding the 1 M Na₂CO₃ solution. This will raise the pH and inactivate the enzyme.

  • Data Acquisition: Measure the absorbance of the solution at 420 nm using a spectrophotometer or microplate reader.

  • Calculation: Calculate the enzyme activity, often expressed in Miller units, which normalizes the absorbance reading to the reaction time, cell density, and volume of the culture used.

Experimental Workflow for ONPG Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Z-Buffer, ONPG, Stop Solution) Initiate Initiate Reaction: Add ONPG to Sample Reagents->Initiate Sample Prepare Enzyme Sample (Cell Lysate or Purified) Sample->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Terminate Terminate Reaction: Add Stop Solution Incubate->Terminate Measure Measure Absorbance at 420 nm Terminate->Measure Calculate Calculate Enzyme Activity (e.g., Miller Units) Measure->Calculate

Caption: A typical workflow for a β-galactosidase assay using ONPG.

Conclusion

Onpg-¹³C is a specialized tool for the precise and sensitive detection of β-galactosidase activity. While its fundamental mechanism of action is identical to its unlabeled counterpart, its utility as a stable isotope-labeled standard makes it invaluable for quantitative studies in complex biological systems. This guide provides the foundational knowledge for researchers to effectively incorporate Onpg-¹³C into their experimental designs, contributing to advancements in various fields of life sciences and drug development.

References

The Principle of ONPG-13C as a Beta-Galactosidase Substrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-galactosidase (β-gal) is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In prokaryotes, the lacZ gene encodes for this enzyme, which is pivotal in the catabolism of lactose. In humans, the lactase enzyme is a member of the β-galactosidase family. The study of β-galactosidase activity is crucial in various research areas, including molecular biology, where lacZ is a widely used reporter gene, and in clinical diagnostics to detect lactase deficiency (lactose intolerance). Furthermore, screening for inhibitors or modulators of β-galactosidase activity is a key aspect of drug discovery programs targeting microbial infections or studying metabolic disorders.

This technical guide delves into the core principles of utilizing ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) and its stable isotope-labeled counterpart, ONPG-13C, as substrates for the detection and quantification of β-galactosidase activity.

The ONPG Colorimetric Assay: A Foundational Principle

The traditional method for assaying β-galactosidase activity relies on the chromogenic substrate ONPG.[1][2] Structurally similar to lactose, ONPG can be cleaved by β-galactosidase.[3] The enzymatic reaction hydrolyzes ONPG into galactose and ortho-nitrophenol (o-nitrophenol).[1][4] While ONPG itself is colorless, the product o-nitrophenol imparts a yellow color in solution, which can be quantified spectrophotometrically at a wavelength of 420 nm.[1][2]

The intensity of the yellow color is directly proportional to the amount of o-nitrophenol produced, which in turn correlates with the enzymatic activity of β-galactosidase.[1] This colorimetric assay is a robust and widely adopted method for qualitative and semi-quantitative measurements of β-galactosidase activity.[5][6]

A critical aspect of lactose metabolism in bacteria involves two key enzymes: lactose permease, which facilitates the transport of lactose into the cell, and β-galactosidase, which cleaves the lactose.[3][4] Some bacteria may possess β-galactosidase but lack a functional permease, making them appear as late or non-lactose fermenters in traditional lactose fermentation tests.[4] ONPG is advantageous in this context as it can enter the bacterial cell without the need for a specific permease, allowing for a more accurate determination of β-galactosidase presence.[3]

This compound: Advancing β-Galactosidase Quantification with Mass Spectrometry

This compound is a stable isotope-labeled version of ONPG, where one or more carbon atoms are replaced with the heavy isotope, 13C.[7] This isotopic labeling does not alter the chemical properties of the molecule, and it remains a valid substrate for β-galactosidase.[7] The principle behind using this compound lies in its application as an internal standard in mass spectrometry-based assays, a technique that offers significant advantages in terms of sensitivity and quantification over traditional spectrophotometry.[7][8]

When β-galactosidase hydrolyzes this compound, it produces galactose and 13C-labeled o-nitrophenol. The use of stable isotopes allows for the application of techniques like Isotope Dilution Mass Spectrometry (IDMS). In a typical IDMS workflow, a known amount of the 13C-labeled standard (this compound or its product, 13C-o-nitrophenol) is added to the sample. The sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] By measuring the ratio of the unlabeled (native) analyte to the labeled internal standard, a precise and accurate quantification of the analyte can be achieved.[8] This method effectively corrects for variations in sample preparation and matrix effects during analysis.

The use of this compound is particularly valuable in complex biological matrices where colorimetric assays may suffer from interference from other colored compounds. Stable isotope-labeled compounds are increasingly used as tracers in drug development to quantify metabolic processes and pharmacokinetic profiles.[7]

Advantages of this compound in Research and Drug Development

The utilization of this compound in conjunction with mass spectrometry offers several key advantages for researchers and drug development professionals:

  • Enhanced Sensitivity and Specificity: LC-MS assays are inherently more sensitive and specific than colorimetric assays, allowing for the detection of lower levels of enzymatic activity.

  • Accurate Quantification: Isotope dilution mass spectrometry provides a highly accurate and precise method for quantifying the products of β-galactosidase activity, which is crucial for kinetic studies and inhibitor screening.

  • Multiplexing Capabilities: LC-MS allows for the simultaneous measurement of multiple analytes, enabling more complex experimental designs.

  • Suitability for Complex Matrices: Mass spectrometry can distinguish analytes from interfering substances in complex biological samples like cell lysates or tissue homogenates, where colorimetric assays may be unreliable.

  • High-Throughput Screening: Modern LC-MS platforms can be automated for high-throughput screening of compound libraries for potential β-galactosidase inhibitors or activators.

Experimental Protocols

Standard Colorimetric ONPG Assay

This protocol is a standard method for determining β-galactosidase activity in cell extracts.[5][11]

Materials:

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)

  • ONPG solution (4 mg/mL in Z-buffer)

  • β-mercaptoethanol

  • Stop solution (1 M Na2CO3)

  • Cell lysate containing β-galactosidase

  • Spectrophotometer

Procedure:

  • Prepare the Z-buffer with β-mercaptoethanol (add 2.7 µL of β-mercaptoethanol per 1 mL of Z-buffer just before use).

  • In a microcentrifuge tube, combine a suitable volume of cell lysate with the Z-buffer containing β-mercaptoethanol to a final volume of 1 mL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 200 µL of the ONPG solution and start a timer.

  • Incubate the reaction at 30°C. The incubation time will vary depending on the enzyme activity (from a few minutes to several hours).

  • Stop the reaction by adding 500 µL of the 1 M Na2CO3 stop solution. The addition of the basic solution will develop the yellow color of the o-nitrophenol.

  • Pellet any cell debris by centrifugation.

  • Measure the absorbance of the supernatant at 420 nm.

  • Calculate the β-galactosidase activity using the Miller equation or a standard curve of o-nitrophenol.

This compound Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a proposed method for the sensitive quantification of β-galactosidase activity using this compound and LC-MS.

Materials:

  • This compound

  • Unlabeled ONPG (for calibration curve)

  • Unlabeled o-nitrophenol (for calibration curve)

  • 13C-o-nitrophenol (as an internal standard, if this compound is not used as the internal standard directly)

  • Reaction buffer (e.g., Z-buffer, pH 7.0)

  • Enzyme solution (cell lysate or purified β-galactosidase)

  • Quenching solution (e.g., ice-cold methanol with internal standard)

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the enzyme solution with the reaction buffer.

    • Initiate the reaction by adding a known concentration of this compound.

    • Incubate at the desired temperature (e.g., 37°C) for a specific time.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a volume of ice-cold methanol containing a known concentration of the internal standard (e.g., 13C-o-nitrophenol or another suitable standard).

    • Vortex and centrifuge to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the analytes (this compound, 13C-o-nitrophenol, and any unlabeled counterparts) using a suitable chromatography column (e.g., a C18 reverse-phase column).

    • Detect the analytes using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the mass-to-charge ratios of the labeled and unlabeled compounds.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of unlabeled o-nitrophenol and the internal standard.

    • Quantify the amount of 13C-o-nitrophenol produced in the enzymatic reaction by comparing its peak area to that of the internal standard and using the calibration curve.

    • Calculate the β-galactosidase activity based on the amount of product formed over time.

Data Presentation

Quantitative data from β-galactosidase assays are crucial for comparing enzyme kinetics, inhibitor potencies, and expression levels.

Table 1: Kinetic Parameters of β-Galactosidase with ONPG

ParameterValueReference
Km (Michaelis Constant)0.24 mM - 2.7 mM[12][13]
Vmax (Maximum Velocity)Varies with enzyme concentration and purity[12]
kcat (Turnover Number)464.7 ± 7.8 s-1[13]
kcat/Km (Catalytic Efficiency)172.1 s-1mM-1[13]

Table 2: Comparison of Assay Methods for β-Galactosidase Activity

FeatureColorimetric ONPG AssayThis compound LC-MS Assay
Principle Spectrophotometric detection of colored productMass spectrometric detection of isotopically labeled product
Detection Limit Micromolar (µM) rangeFemtomole (fmol) to picomole (pmol) range
Quantification Semi-quantitative to quantitativeHighly accurate and precise quantitative
Throughput Moderate to high (microplate compatible)High (with autosampler)
Matrix Effect Susceptible to interference from colored compoundsMinimized by chromatography and use of internal standards
Cost LowHigh (instrumentation and labeled standards)

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ONPG_13C This compound (Colorless Substrate) BGal β-Galactosidase ONPG_13C->BGal H2O H₂O H2O->BGal Galactose Galactose BGal->Galactose o_Nitrophenol_13C o-Nitrophenol-13C (Yellow Product) BGal->o_Nitrophenol_13C

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

Experimental_Workflow start Start: Sample Preparation (e.g., Cell Lysate) reaction Enzymatic Reaction: Sample + this compound Substrate start->reaction quench Quench Reaction & Add Internal Standard reaction->quench extraction Protein Precipitation & Supernatant Collection quench->extraction analysis LC-MS Analysis extraction->analysis quantification Data Processing & Quantification analysis->quantification end End: Determination of β-Galactosidase Activity quantification->end

Caption: Workflow for a β-galactosidase assay using this compound and LC-MS.

Isotope_Dilution cluster_sample Biological Sample cluster_standard Internal Standard analyte_unknown Analyte (Unlabeled) Unknown Concentration mix Mix Sample and Internal Standard analyte_unknown->mix standard_known Analyte (13C-Labeled) Known Concentration standard_known->mix ms_analysis Mass Spectrometry Analysis mix->ms_analysis ratio Measure Ratio of Unlabeled to Labeled Analyte ms_analysis->ratio calculation Calculate Unknown Concentration ratio->calculation

Caption: Principle of stable isotope dilution for quantitative analysis.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of ONPG-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of o-nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C), a stable isotope-labeled substrate critical for sensitive and accurate quantification in various biochemical and drug development assays.

Chemical Properties of ONPG and this compound

Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) is a chromogenic substrate for the enzyme β-galactosidase.[1] Upon enzymatic hydrolysis, it yields galactose and o-nitrophenol, the latter of which is a yellow compound that can be quantified spectrophotometrically at a wavelength of 405-420 nm.[2][3] this compound is the stable isotope-labeled counterpart of ONPG, where one or more carbon atoms are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for mass spectrometry-based assays, allowing for precise quantification by correcting for variations in sample preparation and instrument response.[4]

PropertyONPGThis compound
Synonyms 2-Nitrophenyl β-D-galactopyranoside, o-NPG2-Nitrophenyl β-D-galactopyranoside-¹³C
Molecular Formula C₁₂H₁₅NO₈C₁₁¹³CH₁₅NO₈
Molecular Weight 301.25 g/mol [5]302.24 g/mol [4]
CAS Number 369-07-3[5]Not specified, varies with labeled position
Appearance White to pale yellow crystalline powder[6]Not specified, expected to be similar to ONPG
Solubility Soluble in water and organic solvents[6]Not specified, expected to be similar to ONPG
Melting Point 195°C[7]Not specified, expected to be very similar to ONPG
Absorbance Maximum (of o-nitrophenol product) 405-420 nm[2][3]405-420 nm[2][3]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible chemoenzymatic approach can be proposed based on established methods for the synthesis of glycosides and isotopically labeled compounds. This method involves the enzymatic coupling of a ¹³C-labeled galactose donor with o-nitrophenol.

Proposed Chemoenzymatic Synthesis Protocol

This protocol is a representative example and may require optimization.

Materials:

  • ¹³C-labeled D-galactose (e.g., D-galactose-1-¹³C)

  • Uridine triphosphate (UTP)

  • Galactokinase

  • Galactose-1-phosphate uridylyltransferase

  • o-Nitrophenol

  • A suitable glycosyltransferase (e.g., a β-galactosidase with transglycosylation activity or a specific UDP-galactose:o-nitrophenol galactosyltransferase)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer)

  • Purification system (e.g., silica gel chromatography or HPLC)

Methodology:

  • Activation of ¹³C-Galactose:

    • In a reaction vessel, dissolve ¹³C-labeled D-galactose and an equimolar amount of UTP in the reaction buffer.

    • Add galactokinase to catalyze the phosphorylation of ¹³C-galactose to ¹³C-galactose-1-phosphate.

    • Subsequently, add galactose-1-phosphate uridylyltransferase to convert ¹³C-galactose-1-phosphate to UDP-¹³C-galactose.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Glycosylation Reaction:

    • To the solution containing UDP-¹³C-galactose, add an excess of o-nitrophenol.

    • Initiate the glycosylation by adding the selected glycosyltransferase.

    • Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH).

    • The glycosyltransferase will catalyze the transfer of the ¹³C-galactosyl moiety from UDP-¹³C-galactose to the hydroxyl group of o-nitrophenol, forming this compound.

  • Purification:

    • Once the reaction is complete, terminate the enzymatic reaction (e.g., by heating or adding a solvent).

    • Purify the this compound from the reaction mixture using silica gel column chromatography or preparative HPLC.

    • Collect the fractions containing the desired product and verify its identity and purity by mass spectrometry and NMR.

  • Lyophilization:

    • Lyophilize the purified this compound to obtain a stable, powdered final product.

Synthesis_Workflow cluster_activation Activation of 13C-Galactose cluster_glycosylation Glycosylation cluster_purification Purification & Isolation C13_Gal 13C-Galactose Gal1P 13C-Galactose-1-Phosphate C13_Gal:e->Gal1P:w ATP -> ADP UTP UTP GalK Galactokinase UDP_Gal UDP-13C-Galactose Gal1P:e->UDP_Gal:w GalPUT Galactose-1-Phosphate Uridylyltransferase oNP o-Nitrophenol ONPG_13C_crude Crude this compound UDP_Gal:e->ONPG_13C_crude:w GT Glycosyltransferase Purification Chromatography (HPLC/Silica) ONPG_13C_crude->Purification Pure_ONPG_13C Pure this compound Purification->Pure_ONPG_13C Lyophilization Lyophilization Pure_ONPG_13C->Lyophilization Final_Product This compound Powder Lyophilization->Final_Product

Caption: Proposed chemoenzymatic synthesis workflow for this compound.

Experimental Protocols: Application of this compound as an Internal Standard

This compound is invaluable as an internal standard in quantitative mass spectrometry-based assays to measure β-galactosidase activity, particularly in complex biological matrices such as cell lysates or plasma.

LC-MS/MS Assay for β-Galactosidase Activity

This protocol outlines the use of this compound to quantify the enzymatic product, o-nitrophenol, derived from the hydrolysis of unlabeled ONPG.

Materials:

  • Cell lysate or purified β-galactosidase

  • ONPG (unlabeled substrate) solution

  • This compound (internal standard) solution of known concentration

  • Reaction buffer (e.g., Z-buffer)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and sample dilution)

  • LC-MS/MS system with a suitable C18 column

Methodology:

  • Enzymatic Reaction Setup:

    • Prepare a series of calibrator samples by adding known concentrations of unlabeled o-nitrophenol to the reaction buffer.

    • For unknown samples, add a specific amount of cell lysate or purified enzyme to the reaction buffer.

    • Initiate the enzymatic reaction by adding the ONPG substrate solution to all tubes (calibrators and unknowns).

    • Incubate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching and Internal Standard Spiking:

    • Stop the reaction by adding the stop solution.

    • Spike all samples (calibrators and unknowns) with a fixed amount of the this compound internal standard solution.

  • Sample Preparation for LC-MS/MS:

    • Precipitate proteins by adding three volumes of cold acetonitrile with 0.1% formic acid.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient on a C18 column.

    • Detect and quantify o-nitrophenol and the product of this compound hydrolysis (¹³C-labeled o-nitrophenol) using Multiple Reaction Monitoring (MRM).

      • MRM transition for o-nitrophenol: e.g., m/z 138 -> m/z 92 (parent -> fragment ion)

      • MRM transition for ¹³C-o-nitrophenol: e.g., m/z 144 -> m/z 98 (assuming six ¹³C atoms in the phenyl ring)

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (o-nitrophenol) to the internal standard (¹³C-o-nitrophenol) for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the o-nitrophenol calibrators.

    • Determine the concentration of o-nitrophenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Calculate the β-galactosidase activity based on the amount of o-nitrophenol produced per unit time per amount of protein.

Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Cell Lysate) ONPG Add ONPG Substrate Sample->ONPG Incubate Incubate at 37°C ONPG->Incubate Stop Stop Reaction (e.g., Na2CO3) Incubate->Stop Spike Spike with this compound (Internal Standard) Stop->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quantify Quantification (Calibration Curve) Data->Quantify Result β-galactosidase Activity Quantify->Result

Caption: Workflow for β-galactosidase activity assay using this compound.

Conclusion

This compound is a powerful tool for researchers and scientists in drug development and biochemical research. Its use as an internal standard in mass spectrometry-based assays provides a high degree of accuracy and precision for the quantification of β-galactosidase activity. While the synthesis of this compound requires specialized chemoenzymatic methods, its application in sensitive and reliable assays justifies the investment. The protocols and information provided in this guide offer a solid foundation for the implementation of this compound in advanced research and development settings.

References

The Rising Application of ONPG-13C in Microbiological and Molecular Biology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the applications of 13C-labeled O-nitrophenyl-β-D-galactopyranoside (ONPG-13C) in microbiology and molecular biology. This document details the core principles, experimental protocols, and data interpretation, highlighting the advantages of stable isotope labeling in studying enzymatic activity and metabolic pathways.

Introduction: The Evolution from a Classical Assay to a Powerful Analytical Tool

The determination of β-galactosidase activity has long been a cornerstone of molecular biology and microbiology, pivotal for everything from understanding gene regulation via the lac operon to identifying coliform bacteria in water quality testing.[1] The classical assay utilizes O-nitrophenyl-β-D-galactopyranoside (ONPG), a colorless substrate that, when cleaved by β-galactosidase, releases the yellow chromophore o-nitrophenol (ONP), allowing for simple colorimetric or spectrophotometric quantification.[1][2]

While robust and widely adopted, the traditional ONPG assay has limitations in complex biological systems where multiple metabolic activities can interfere with absorbance readings. The advent of stable isotope-labeled compounds, specifically this compound, has opened new frontiers in the precision and depth of β-galactosidase activity analysis. This compound is a variant of ONPG where one or more carbon atoms are replaced with the non-radioactive, heavy isotope ¹³C.[3] This isotopic labeling allows for the differentiation and quantification of the products of β-galactosidase activity using mass spectrometry, providing a more sensitive and specific measurement, particularly in complex biological matrices.

This technical guide provides an in-depth overview of the applications of this compound, with a focus on its utility in microbiology and molecular biology research, as well as its emerging role in drug discovery and development.

Core Principles of ONPG and this compound Assays

The fundamental principle behind both ONPG and this compound assays is the enzymatic cleavage of the substrate by β-galactosidase. This enzyme hydrolyzes the β-galactoside bond in ONPG, yielding galactose and o-nitrophenol.

The Conventional ONPG Assay

In the conventional assay, the production of o-nitrophenol is monitored by measuring the absorbance of light at 420 nm. The rate of color development is directly proportional to the β-galactosidase activity. This method is advantageous for its simplicity, low cost, and ease of implementation.

The this compound Assay: A Mass Spectrometry-Based Approach

The this compound assay leverages the mass difference between the unlabeled (¹²C) and labeled (¹³C) forms of the reaction products. When this compound is cleaved by β-galactosidase, it produces ¹³C-labeled galactose and/or ¹³C-labeled o-nitrophenol. These labeled products can be unequivocally identified and quantified using mass spectrometry (MS).

The primary advantage of this approach is its high specificity and sensitivity. Mass spectrometry can distinguish the ¹³C-labeled products from other molecules in a complex sample that might interfere with spectrophotometric measurements. This makes this compound particularly valuable for:

  • Metabolic Flux Analysis (MFA): Tracing the fate of the ¹³C-labeled galactose in cellular metabolic pathways.[4][5]

  • Internal Standards: Using this compound as an internal standard for the accurate quantification of unlabeled ONPG cleavage in complex samples.[3]

  • High-Throughput Screening: In drug discovery, this compound can be used in cell-based assays to screen for modulators of β-galactosidase activity with high precision.

Applications in Microbiology

In microbiology, the ONPG test is crucial for the differentiation of bacteria, especially within the Enterobacteriaceae family, based on their ability to ferment lactose.[1]

Identification of Late Lactose Fermenters

Some bacteria possess β-galactosidase but lack the permease required for lactose to enter the cell efficiently. These are known as late lactose fermenters. The ONPG test can identify these organisms because ONPG can enter the cell without the need for a specific permease.[1] The use of this compound in this context, coupled with mass spectrometry, could provide a more definitive identification in mixed microbial populations or complex environmental samples.

Detection of Coliforms in Water Quality Analysis

The presence of coliforms, particularly E. coli, is an indicator of fecal contamination in water. Assays based on β-galactosidase activity are used for the rapid detection of these bacteria. While traditional methods rely on colorimetric or fluorogenic substrates, an this compound-based assay could offer a confirmatory method with higher specificity, reducing the rate of false positives from non-coliform bacteria that may produce interfering substances.

Applications in Molecular Biology

In molecular biology, the lacZ gene, which encodes for β-galactosidase, is a widely used reporter gene in various assays.

Reporter Gene Assays

The activity of β-galactosidase is used as a measure of gene expression in transient and stable transfection assays.[6] By placing the lacZ gene under the control of a specific promoter or enhancer, the level of β-galactosidase activity reflects the strength of that regulatory element.[6] The use of this compound in these assays allows for more precise quantification of reporter gene expression, especially in cell lysates where endogenous enzymes or compounds could interfere with colorimetric readings.

Yeast Two-Hybrid (Y2H) Systems

In Y2H screens, the interaction between two proteins activates the expression of a reporter gene, often lacZ. Quantifying β-galactosidase activity is therefore a direct measure of the protein-protein interaction strength. An this compound assay would provide a more sensitive and quantitative readout in high-throughput Y2H screening platforms.

Applications in Drug Discovery and Development

The specificity and quantitative power of this compound assays make them a valuable tool in the pharmaceutical industry.

High-Throughput Screening (HTS) for Enzyme Inhibitors/Activators

This compound can be employed in HTS campaigns to identify compounds that modulate β-galactosidase activity. The mass spectrometry-based detection is less prone to interference from colored or fluorescent compounds in large chemical libraries, a common issue in traditional HTS.

Metabolic Profiling and Toxicology Studies

Stable isotope-labeled compounds are increasingly used in drug development to trace the metabolic fate of drugs and to understand their off-target effects.[3] While not a direct application of this compound itself, the principles of using ¹³C-labeled substrates to monitor enzymatic activity and downstream metabolic events are central to modern drug safety and efficacy profiling.

Quantitative Data Summary

While direct comparative quantitative data for this compound is not extensively published, the following table summarizes typical parameters for the conventional ONPG assay, which can serve as a baseline for designing experiments with the ¹³C-labeled counterpart. The key difference with this compound lies in the detection method (mass spectrometry) rather than a significant alteration of the enzymatic reaction itself.

ParameterTypical Value/RangeNotes
Substrate Concentration (ONPG) 0.665 mg/ml to 4 mg/mlConcentration can be optimized based on the expected enzyme activity.[2][7]
Wavelength for Detection (ONP) 420 nmThe peak absorbance of o-nitrophenol.[2]
Incubation Temperature 28°C to 37°COptimal temperature depends on the source of the β-galactosidase.[1][7]
Incubation Time 5 minutes to 24 hoursDependent on the level of enzyme activity. Highly active enzymes produce a rapid color change.[1]
Detection Method Spectrophotometry / ColorimetryMeasures absorbance of the yellow product.

For this compound assays, the substrate concentration and incubation conditions would be similar. The key difference is the sample processing for mass spectrometry analysis after the reaction is stopped.

Detailed Experimental Protocols

Protocol for ONPG Test in Bacterial Identification (Disk Method)

This protocol is adapted for the qualitative assessment of β-galactosidase activity in bacteria.

  • Preparation:

    • Prepare a sterile test tube containing 0.2 mL of sterile saline.

    • Obtain a pure, 18-24 hour culture of the test organism grown on a lactose-containing medium (e.g., MacConkey agar).

  • Inoculation:

    • Using a sterile loop, create a heavy suspension of the test organism in the saline to achieve a turbidity equivalent to a McFarland 3 standard.

  • Assay:

    • Add an ONPG disk to the bacterial suspension.

    • Incubate the tube at 35-37°C for up to 4 hours.

  • Interpretation:

    • Positive Result: A change in the color of the disk to yellow indicates the presence of β-galactosidase activity.

    • Negative Result: No color change after 4 hours.

Source: Adapted from Microbiology Info.[1]

Protocol for Quantitative β-Galactosidase Assay in Cell Lysates (Microplate Format)

This protocol is designed for quantifying reporter gene expression in molecular biology applications.

  • Cell Lysis:

    • Wash cultured cells (e.g., transfected mammalian cells or yeast) with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Assay Preparation:

    • In a 96-well microplate, add a defined volume of cell lysate to each well.

    • Prepare a reaction buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol).

  • Enzymatic Reaction:

    • Prepare a solution of ONPG (or this compound) in the reaction buffer (e.g., 4 mg/mL).

    • To start the reaction, add the ONPG solution to each well containing the cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C).

    • For a colorimetric assay, measure the absorbance at 420 nm at regular time intervals using a microplate reader.

    • For an this compound assay, stop the reaction at specific time points by adding a strong base (e.g., 1 M Na₂CO₃). The samples are then prepared for analysis by liquid chromatography-mass spectrometry (LC-MS) to quantify the ¹³C-labeled products.

Source: Adapted from various protocols for β-galactosidase assays.[7][8]

Visualizing Workflows and Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate the experimental workflow for an this compound assay and the metabolic fate of the labeled galactose product.

Experimental Workflow for this compound Assay

ONPG_13C_Workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_output Output start Bacterial Culture / Cell Lysate incubation Incubate with this compound start->incubation cleavage β-Galactosidase Cleavage incubation->cleavage products Generates 13C-Galactose & 13C-ONP cleavage->products stop_reaction Stop Reaction (e.g., with Na2CO3) products->stop_reaction lcms LC-MS Analysis stop_reaction->lcms quantification Quantify 13C-labeled products lcms->quantification result Determine Enzyme Activity / Metabolic Flux quantification->result

Caption: Workflow for a quantitative this compound assay.

Metabolic Fate of 13C-Galactose

Metabolic_Pathway cluster_leloir Leloir Pathway cluster_glycolysis Glycolysis ONPG_13C This compound b_gal β-Galactosidase ONPG_13C->b_gal Galactose_13C 13C-Galactose b_gal->Galactose_13C ONP_13C 13C-o-Nitrophenol b_gal->ONP_13C Gal1P 13C-Galactose-1-P Galactose_13C->Gal1P UDP_Gal 13C-UDP-Galactose Gal1P->UDP_Gal UDP_Glc 13C-UDP-Glucose UDP_Gal->UDP_Glc G6P 13C-Glucose-6-P UDP_Glc->G6P Pyruvate 13C-Pyruvate G6P->Pyruvate ... TCA Enters TCA Cycle Pyruvate->TCA

Caption: Tracing 13C from this compound into central metabolism.

Conclusion and Future Outlook

This compound represents a significant advancement in the study of β-galactosidase activity and the metabolic pathways it influences. By combining the classical ONPG assay with the analytical power of mass spectrometry, researchers can achieve a level of specificity and sensitivity previously unattainable with colorimetric methods. This is particularly impactful for studies in complex biological systems, from microbial communities to mammalian cells.

As the availability and application of stable isotope-labeled compounds continue to grow, this compound is poised to become an indispensable tool for microbiologists, molecular biologists, and drug development professionals. Future developments may include the use of ONPG with multiple isotopic labels (e.g., ¹³C and ¹⁵N) for more detailed metabolic tracing and the development of standardized kits for high-throughput this compound assays. The continued integration of such advanced analytical techniques will undoubtedly deepen our understanding of fundamental biological processes and accelerate the discovery of new therapeutic interventions.

References

Quantifying Gene Expression with the lacZ Reporter Gene Using ONPG-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the use of ortho-nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C) for the quantification of gene expression mediated by the lacZ reporter gene. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of β-galactosidase as a reporter system.

Introduction: The lacZ Reporter System and the Role of ONPG

The Escherichia coli lacZ gene, which encodes the enzyme β-galactosidase, is a widely used reporter gene in molecular biology.[1][2][3] Its popularity stems from the stability of the β-galactosidase enzyme and the availability of simple and sensitive assays to measure its activity.[4] Gene expression studies frequently employ the lacZ gene fused to a promoter of interest; the resulting enzymatic activity of β-galactosidase is then used as a quantitative measure of the promoter's activity.

The most common method for assaying β-galactosidase activity involves the use of a chromogenic substrate, ortho-nitrophenyl-β-D-galactopyranoside (ONPG).[1][5] β-galactosidase cleaves the colorless ONPG into galactose and ortho-nitrophenol (ONP), which is a yellow-colored compound.[5][6] The amount of ONP produced is directly proportional to the β-galactosidase activity and can be quantified by measuring the absorbance of light at 420 nm.[4][7][8]

While the colorimetric ONPG assay is robust and widely adopted, the advent of mass spectrometry-based quantitative techniques offers opportunities for enhanced precision and multiplexing. This guide focuses on the application of a stable isotope-labeled version of ONPG, this compound, as an internal standard for mass spectrometry-based quantification of β-galactosidase activity.

Principle of the this compound-based Mass Spectrometry Assay

The core principle of this advanced assay is the use of this compound as an internal standard to improve the accuracy and reliability of β-galactosidase activity measurement by mass spectrometry. In this setup, a known amount of this compound is added to the experimental sample. The β-galactosidase in the sample will process both the unlabeled ONPG (the substrate) and the 13C-labeled this compound (the internal standard) at the same rate.

The resulting products, unlabeled o-nitrophenol (ONP) and 13C-labeled o-nitrophenol (ONP-13C), can be distinguished by their mass-to-charge ratio (m/z) in a mass spectrometer. By comparing the signal intensity of the unlabeled ONP to the known concentration of the 13C-labeled ONP internal standard, a precise quantification of the amount of ONP produced in the enzymatic reaction can be achieved. This ratiometric measurement corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible results.

cluster_workflow Mass Spectrometry-Based β-Galactosidase Assay Workflow Sample_Preparation Sample Preparation (e.g., cell lysate) Reaction_Mixture Addition of ONPG and known amount of this compound Sample_Preparation->Reaction_Mixture Enzymatic_Reaction Incubation to allow β-galactosidase activity Reaction_Mixture->Enzymatic_Reaction Reaction_Quenching Stopping the reaction Enzymatic_Reaction->Reaction_Quenching Mass_Spectrometry_Analysis LC-MS/MS Analysis Reaction_Quenching->Mass_Spectrometry_Analysis Data_Analysis Quantification of ONP relative to ONP-13C Mass_Spectrometry_Analysis->Data_Analysis

Figure 1. Experimental workflow for the mass spectrometry-based β-galactosidase assay using this compound.

Experimental Protocols

This section provides detailed protocols for both the conventional colorimetric ONPG assay and the advanced mass spectrometry-based assay using this compound.

Standard Colorimetric ONPG Assay Protocol

This protocol is adapted from established methods for measuring β-galactosidase activity in cell lysates.[8][9][10]

Materials:

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)

  • β-mercaptoethanol

  • ONPG solution (4 mg/mL in Z-buffer, freshly prepared)

  • 1 M Na2CO3 solution

  • Cell lysis buffer (e.g., 1X Lysis Buffer)

  • Microcentrifuge tubes

  • Water bath or incubator at 30°C or 37°C

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Cell Lysate Preparation:

    • For adherent cells, wash the cells with PBS and then add 1X Lysis Buffer.[10] Incubate at room temperature for 10-15 minutes to ensure complete lysis.[10]

    • For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend the pellet in 1X Lysis Buffer.[10]

    • To ensure complete lysis, a freeze-thaw cycle can be performed.[8][10]

    • Centrifuge the lysate to pellet cell debris and transfer the supernatant to a fresh tube.

  • Enzymatic Reaction:

    • Prepare reaction tubes by adding an appropriate volume of cell lysate (e.g., 1-10 µL) to a microcentrifuge tube.[8]

    • Add Z-buffer containing β-mercaptoethanol to a final volume of, for example, 700 µL.

    • Pre-incubate the samples at 30°C or 37°C for 5 minutes.[9]

    • Start the reaction by adding 160 µL of the 4 mg/mL ONPG solution and record the start time.[9]

    • Incubate at the chosen temperature until a yellow color develops.[8][9]

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 400 µL of 1 M Na2CO3 solution and record the stop time.[9]

    • Centrifuge the tubes to clarify the solution.

    • Measure the absorbance of the supernatant at 420 nm.

Mass Spectrometry-based ONPG/ONPG-13C Assay Protocol

This protocol outlines a proposed method for the quantitative analysis of β-galactosidase activity using this compound as an internal standard.

Materials:

  • All materials from the standard colorimetric assay.

  • This compound solution of a known concentration.

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid).

Procedure:

  • Cell Lysate Preparation:

    • Follow the same procedure as for the standard colorimetric assay.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine cell lysate with Z-buffer and β-mercaptoethanol.

    • Add a known amount of this compound solution to each sample. This will serve as the internal standard.

    • Pre-incubate the samples at 30°C or 37°C for 5 minutes.

    • Start the reaction by adding the unlabeled ONPG solution.

    • Incubate for a defined period.

  • Reaction Quenching and Sample Preparation for LC-MS/MS:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or a strong acid).

    • Centrifuge to pellet precipitated proteins and debris.

    • Transfer the supernatant to a new tube and dilute as necessary for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes (ONP and ONP-13C) using an appropriate liquid chromatography method.

    • Detect and quantify the parent and fragment ions for both ONP and ONP-13C using multiple reaction monitoring (MRM) or a similar targeted mass spectrometry technique.

  • Data Analysis:

    • Calculate the ratio of the peak area of the endogenous ONP to the peak area of the ONP-13C internal standard.

    • Determine the absolute amount of ONP produced by comparing this ratio to a standard curve.

Data Presentation

Quantitative data from these assays should be structured for clarity and ease of comparison.

Table 1: Example Data from a Colorimetric ONPG Assay

SampleCell Lysate Volume (µL)Incubation Time (min)A420β-galactosidase Activity (Miller Units)
Control 110300.0505
Control 210300.0555.5
Sample A110300.45045
Sample A210300.46546.5
Sample B110300.85085
Sample B210300.87087

Table 2: Example Data from a Mass Spectrometry-based ONPG/ONPG-13C Assay

SampleONP Peak AreaONP-13C Peak Area (Internal Standard)Peak Area Ratio (ONP/ONP-13C)Calculated ONP Concentration (nM)
Blank5001,000,0000.00050.1
Standard 1 (1 nM)10,0001,000,0000.011
Standard 2 (10 nM)100,0001,000,0000.110
Standard 3 (100 nM)1,000,0001,000,0001.0100
Sample X550,0001,000,0000.5555
Sample Y1,200,0001,000,0001.2120

Signaling Pathways and Logical Relationships

The lacZ reporter system can be used to study a wide variety of signaling pathways and regulatory networks. The fundamental principle is the coupling of a promoter of interest, which is regulated by a specific signaling pathway, to the lacZ gene.

cluster_pathway Generic Signaling Pathway with lacZ Reporter Signal External Signal (e.g., ligand, stress) Receptor Cell Surface Receptor Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (activated) Signaling_Cascade->Transcription_Factor Promoter Promoter of Interest Transcription_Factor->Promoter lacZ_Gene lacZ Reporter Gene Promoter->lacZ_Gene drives transcription b_galactosidase β-galactosidase (protein) lacZ_Gene->b_galactosidase is translated to ONPG_Conversion ONPG → ONP (measurable signal) b_galactosidase->ONPG_Conversion catalyzes

Figure 2. A generalized signaling pathway illustrating the use of a lacZ reporter gene.

Advantages of the this compound Mass Spectrometry Approach

The use of this compound in a mass spectrometry-based assay offers several key advantages over the traditional colorimetric method:

  • Increased Accuracy and Precision: The use of a stable isotope-labeled internal standard corrects for sample loss during preparation and variations in instrument response, leading to more accurate and precise quantification.

  • Wider Dynamic Range: Mass spectrometry typically offers a wider linear dynamic range compared to absorbance-based measurements, allowing for the quantification of both low and high levels of β-galactosidase expression in a single assay.

  • Higher Specificity: Mass spectrometry provides high specificity by monitoring for a specific mass-to-charge ratio, reducing the potential for interference from other compounds in the sample that may absorb at 420 nm.

  • Multiplexing Capability: The mass spectrometry platform allows for the simultaneous measurement of other metabolites or internal standards, enabling more complex experimental designs.

Conclusion

The lacZ reporter gene system remains a powerful tool for quantifying gene expression. While the conventional colorimetric ONPG assay is a reliable and accessible method, the integration of stable isotope-labeled this compound with mass spectrometry represents a significant advancement. This approach provides enhanced accuracy, precision, and specificity, making it particularly well-suited for applications in drug development and detailed mechanistic studies where highly quantitative and reproducible data are essential. This guide provides the foundational knowledge and protocols for researchers to implement this advanced technique in their own laboratories.

References

Methodological & Application

Application Note & Protocol: ONPG-1-13C Assay for High-Throughput Quantitative Analysis of β-Galactosidase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-galactosidase (β-gal), encoded by the lacZ gene, is a widely utilized reporter enzyme in molecular biology and drug discovery for studying gene expression, protein-protein interactions, and screening for modulators of cellular pathways. The conventional assay for β-galactosidase activity relies on the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which upon hydrolysis by β-galactosidase, produces the yellow-colored o-nitrophenol (ONP) that can be quantified spectrophotometrically. While robust, this colorimetric method can be susceptible to interference from colored compounds in test libraries and may lack the sensitivity and specificity required for certain applications.

To address these limitations, a highly sensitive and specific assay utilizing the stable isotope-labeled substrate, o-nitrophenyl-β-D-galactopyranoside-1-13C (ONPG-1-13C), has been developed. This assay couples the enzymatic reaction with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of a 13C isotope allows for precise and unambiguous quantification of the enzymatic product, o-nitrophenol-13C (ONP-13C), even in complex biological matrices. This method offers significant advantages for high-throughput screening (HTS) and drug development by providing a robust platform for identifying and characterizing modulators of β-galactosidase activity with high accuracy and minimal interference. Stable heavy isotopes are often used as tracers in the drug development process for quantitative analysis.[1][2]

This application note provides a detailed protocol for the quantitative analysis of β-galactosidase activity using ONPG-1-13C and LC-MS/MS, suitable for researchers in academic and industrial settings.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate ONPG-1-13C by β-galactosidase. The enzyme cleaves the glycosidic bond to produce galactose and 13C-labeled o-nitrophenol (ONP-13C). The reaction mixture is then analyzed by LC-MS/MS to specifically detect and quantify the ONP-13C product. Quantification is achieved by comparing the signal of ONP-13C in the sample to a standard curve generated with a known concentration of an ONP-13C analytical standard. The use of a stable isotope-labeled substrate ensures high specificity and minimizes background interference.

Experimental Protocols

I. Materials and Reagents

Enzymes and Substrates:

  • β-galactosidase enzyme (e.g., from E. coli)

  • o-nitrophenyl-β-D-galactopyranoside-1-13C (ONPG-1-13C)

  • o-nitrophenol-13C (ONP-13C) analytical standard

Buffers and Solutions:

  • Assay Buffer (1X): 100 mM sodium phosphate, pH 7.0, 1 mM MgCl₂, 50 mM β-mercaptoethanol. Prepare a 2X stock and store at -20°C.

  • Lysis Buffer (for cell-based assays): (e.g., Reporter Lysis Buffer).

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid.

II. Sample Preparation

The sample preparation will vary depending on the source of the β-galactosidase enzyme.

A. Purified Enzyme Assay:

  • Prepare a stock solution of β-galactosidase in Assay Buffer.

  • Dilute the enzyme stock to the desired working concentration in ice-cold Assay Buffer just before use.

B. Cell Lysate Assay (from transfected cells):

  • Culture and transfect cells with a lacZ-expressing plasmid according to standard protocols.

  • For adherent cells, wash the cells once with 1X PBS and then add an appropriate volume of Lysis Buffer.

  • For suspension cells, pellet the cells by centrifugation, wash with 1X PBS, and resuspend in Lysis Buffer.

  • Incubate the cell suspension in Lysis Buffer for 10-15 minutes at room temperature to ensure complete lysis.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet cell debris.

  • Transfer the clear supernatant to a fresh tube. This is the cell lysate containing β-galactosidase.

III. Enzymatic Reaction
  • Prepare the reaction mixture in a microplate or microcentrifuge tubes. A typical reaction setup is outlined in the table below. Include appropriate controls such as a no-enzyme control and a no-substrate control.

ComponentVolumeFinal Concentration
Sample (Purified Enzyme or Cell Lysate)25 µLVaries
2X Assay Buffer50 µL1X
ONPG-1-13C (10X stock)10 µLVaries (e.g., 1 mM)
Nuclease-Free Water15 µL-
Total Volume 100 µL
  • Pre-incubate the sample and Assay Buffer at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the ONPG-1-13C substrate.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the reaction by adding 100 µL of 1 M Sodium Carbonate.

  • Centrifuge the samples to pellet any precipitate before transferring the supernatant for LC-MS/MS analysis.

IV. LC-MS/MS Analysis

The following are general guidelines. The specific parameters should be optimized for the instrument used.

A. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of ONP-13C from other components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

B. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ion m/z values for ONP-13C need to be determined experimentally by infusing the ONP-13C analytical standard. The theoretical m/z for [M-H]⁻ of ONP-13C (C₆H₄¹³CNO₃) would be slightly higher than that of unlabeled ONP.

    • Hypothetical ONP-13C Transition: Q1: [mass of ONP-13C - H]⁻ → Q3: [fragment ion]⁻

  • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity of ONP-13C.

V. Data Analysis and Quantification
  • Generate a standard curve by preparing serial dilutions of the ONP-13C analytical standard in the final assay matrix (Assay Buffer + Stop Solution).

  • Analyze the standards and samples by LC-MS/MS using the optimized method.

  • Integrate the peak area for the ONP-13C MRM transition in both the standards and the samples.

  • Construct a standard curve by plotting the peak area versus the concentration of the ONP-13C standard.

  • Determine the concentration of ONP-13C produced in the enzymatic reactions by interpolating their peak areas from the standard curve.

  • Calculate the β-galactosidase activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: β-Galactosidase Kinetic Parameters

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)
Purified E. coli β-galONPG-1-13CValueValue
Cell LysateONPG-1-13CValueValue

Values to be determined experimentally.

Table 2: Inhibition of β-Galactosidase Activity by Test Compounds

Compound IDConcentration (µM)% InhibitionIC₅₀ (µM)
Inhibitor A148.21.1
Inhibitor B112.5> 10
Vehicle Control-0-

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep Prepare Enzyme Source (Purified or Cell Lysate) mix Combine Sample, Buffer, and ONPG-1-13C prep->mix incubate Incubate at 37°C mix->incubate stop Stop Reaction with 1M Na2CO3 incubate->stop lcms LC-MS/MS Analysis (MRM Mode) stop->lcms data Data Processing and Quantification lcms->data

Caption: Workflow for the ONPG-1-13C β-galactosidase assay.

Signaling Pathway Context: Reporter Gene Assay

signaling_pathway cluster_cell Cellular Context cluster_assay In Vitro Assay ligand Ligand receptor Receptor ligand->receptor pathway Signaling Cascade receptor->pathway transcription_factor Transcription Factor pathway->transcription_factor promoter Promoter transcription_factor->promoter lacZ lacZ Reporter Gene promoter->lacZ Transcription bgal β-Galactosidase (Enzyme) lacZ->bgal Translation onp_13c ONP-13C (Product) bgal->onp_13c Hydrolysis onpg_13c ONPG-1-13C (Substrate) onpg_13c->bgal

Caption: Use of β-galactosidase as a reporter in a signaling pathway.

References

Application Notes and Protocols for Quantitative Mass Spectrometry using ONPG-¹³C Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative mass spectrometry has become an indispensable tool in drug discovery and development, offering high sensitivity and specificity for the quantification of analytes in complex biological matrices. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise measurements by compensating for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the quantitative analysis of β-galactosidase activity through the measurement of o-nitrophenol (ONP) using o-nitrophenyl-β-D-galactopyranoside-¹³C (ONPG-¹³C) as an internal standard.

β-galactosidase is a widely used reporter enzyme in molecular biology and a target for drug discovery, particularly in the context of lysosomal storage disorders. The traditional colorimetric assay using ONPG relies on the spectrophotometric detection of the yellow product, o-nitrophenol.[1][2] While robust, this method can be limited by interferences from colored compounds in the sample matrix. A mass spectrometry-based approach offers superior selectivity and sensitivity.

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of o-nitrophenol, the product of β-galactosidase-mediated hydrolysis of ONPG. The protocol incorporates ONPG-¹³C as an internal standard to ensure high accuracy and precision, making it suitable for applications in enzyme kinetics, inhibitor screening, and therapeutic drug monitoring.

Principle of the Assay

The assay measures the enzymatic activity of β-galactosidase by quantifying the formation of the product, o-nitrophenol (ONP). The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), is converted by β-galactosidase to galactose and ONP. A known concentration of the stable isotope-labeled internal standard, ONPG-¹³C, is added to the sample. It is assumed that the labeled standard will be converted to ¹³C-labeled o-nitrophenol (o-nitrophenol-¹³C) at the same rate as the unlabeled substrate, thus accounting for any variations during the enzymatic reaction and sample processing.

The resulting o-nitrophenol and its ¹³C-labeled counterpart are then separated from other sample components by liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte (o-nitrophenol) to the peak area of the internal standard (o-nitrophenol-¹³C) is used to calculate the concentration of the analyte in the original sample. This stable isotope dilution method provides a highly accurate and precise quantification.[3][4][5]

Quantitative Data

The following tables present representative data for the validation of a quantitative LC-MS/MS method for o-nitrophenol using a ¹³C-labeled internal standard. This data is illustrative of the performance expected from a well-optimized assay and is based on established validation guidelines for bioanalytical methods.[6][7]

Table 1: Linearity of the Calibration Curve for o-Nitrophenol

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
1.00.9898.0
5.05.10102.0
10.09.9599.5
50.050.7101.4
100.098.998.9
500.0503.2100.6
1000.0997.599.8

The calibration curve demonstrated excellent linearity over the range of 1.0 to 1000.0 ng/mL with a correlation coefficient (r²) of >0.99.

Table 2: Precision and Accuracy for Quality Control Samples of o-Nitrophenol

Quality Control LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Lower Limit of Quantification (LLOQ)1.01.024.56.8102.0
Low Quality Control (LQC)3.02.953.85.598.3
Medium Quality Control (MQC)150.0152.12.54.2101.4
High Quality Control (HQC)750.0745.52.13.999.4

The precision (expressed as coefficient of variation, %CV) and accuracy of the method were within the acceptable limits of ±15% (±20% for LLOQ).

Experimental Protocols

Materials and Reagents
  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • o-Nitrophenyl-β-D-galactopyranoside-¹³C₆ (ONPG-¹³C)

  • o-Nitrophenol (ONP)

  • β-galactosidase enzyme

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

Equipment
  • Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher Scientific, Waters)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes and sterile, nuclease-free tips

  • 96-well plates or microcentrifuge tubes

Protocol 1: Enzymatic Reaction
  • Prepare Substrate and Internal Standard Stock Solutions:

    • Prepare a 10 mM stock solution of ONPG in ultrapure water.

    • Prepare a 10 mM stock solution of ONPG-¹³C in ultrapure water.

  • Prepare Working Solutions:

    • Dilute the ONPG stock solution to the desired final concentration for the assay (e.g., 1 mM) in PBS.

    • Prepare a working solution of ONPG-¹³C at a concentration suitable for use as an internal standard (e.g., 100 µM) in PBS.

  • Set up the Enzymatic Reaction:

    • In a microcentrifuge tube or a well of a 96-well plate, add the desired amount of β-galactosidase enzyme solution.

    • Add the ONPG-¹³C internal standard working solution to a final concentration that will yield a robust signal in the mass spectrometer.

    • Initiate the reaction by adding the ONPG working solution. The final reaction volume will depend on the experimental design.

  • Incubate the Reaction:

    • Incubate the reaction mixture at the optimal temperature for the β-galactosidase enzyme (typically 37°C) for a predetermined amount of time. The incubation time should be within the linear range of the enzyme kinetics.[8][9][10][11]

  • Stop the Reaction:

    • Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and halt the reaction.

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation:

    • After stopping the reaction with acetonitrile, vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.[12]

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, being cautious not to disturb the protein pellet.

  • Dilution (if necessary):

    • If the concentration of o-nitrophenol is expected to be high, dilute the supernatant with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile) to bring the concentration within the linear range of the calibration curve.

  • Injection into LC-MS/MS:

    • The samples are now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography Conditions (Illustrative Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Illustrative Example for a Triple Quadrupole Instrument):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • MRM Transitions:

      • o-Nitrophenol: Precursor Ion (Q1) m/z 138.0 -> Product Ion (Q3) m/z 92.0

      • o-Nitrophenol-¹³C₆: Precursor Ion (Q1) m/z 144.0 -> Product Ion (Q3) m/z 98.0

    • Key Instrument Parameters:

      • IonSpray Voltage: -4500 V

      • Temperature: 500°C

      • Curtain Gas: 30 psi

      • Collision Gas: 8 psi

      • Declustering Potential (DP): -50 V

      • Entrance Potential (EP): -10 V

      • Collision Energy (CE): -25 V

      • Collision Cell Exit Potential (CXP): -10 V

      • Note: These parameters should be optimized for the specific instrument being used.

Data Analysis
  • Peak Integration:

    • Integrate the chromatographic peaks for the analyte (o-nitrophenol) and the internal standard (o-nitrophenol-¹³C) using the instrument's data analysis software (e.g., Skyline, MassLynx, Xcalibur).[13]

  • Calibration Curve:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification:

    • Determine the concentration of o-nitrophenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing enz_reaction Enzymatic Reaction (ONPG + ONPG-13C + β-galactosidase) reaction_stop Reaction Quenching (Addition of Acetonitrile) enz_reaction->reaction_stop protein_precip Protein Precipitation reaction_stop->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation Liquid Chromatography (Separation of ONP and ONP-13C) supernatant_transfer->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of o-Nitrophenol calibration->quantification

Caption: Experimental workflow for quantitative analysis of β-galactosidase activity.

signaling_pathway cluster_reaction Enzymatic Reaction cluster_products Products ONPG ONPG (Substrate) beta_gal β-Galactosidase (Enzyme) ONPG->beta_gal ONPG_13C This compound (Internal Standard) ONPG_13C->beta_gal ONP o-Nitrophenol (Analyte) beta_gal->ONP ONP_13C o-Nitrophenol-13C (Internal Standard Product) beta_gal->ONP_13C Galactose Galactose beta_gal->Galactose

Caption: β-Galactosidase enzymatic reaction with ONPG and its labeled internal standard.

References

Application Notes and Protocols for Onpg-13C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate for the detection of β-galactosidase activity. Its carbon-13 labeled analogue, ONPG-13C, offers a powerful tool for advanced cell-based assays, enabling researchers to trace metabolic pathways and quantify enzymatic activity with high precision using mass spectrometry.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its application as a reporter for gene expression and for studying cellular senescence.

The primary application of this compound in mammalian cell culture is the detection of senescence-associated β-galactosidase (SA-β-gal) activity, a key biomarker for cellular senescence.[2][3] Cellular senescence is a state of irreversible cell cycle arrest implicated in aging and various age-related diseases. The p53/p21 and p16/Rb tumor suppressor pathways are central to the induction of cellular senescence.[4][5][6] this compound can be used to quantify SA-β-gal activity, providing insights into the mechanisms of drug action and the development of senescence-targeting therapies.

Principle of the Assay

This compound is a colorless compound that is cleaved by β-galactosidase into two products: galactose and 13C-labeled ortho-nitrophenol (o-nitrophenol-13C).[7] The o-nitrophenol-13C product has a distinct yellow color and can be quantified spectrophotometrically at 420 nm.[8] Alternatively, the incorporation of the 13C label allows for highly sensitive and specific quantification using mass spectrometry, which can distinguish the labeled product from any endogenous, unlabeled o-nitrophenol. This stable isotope labeling approach is particularly valuable for metabolic flux analysis and for precise quantification in complex biological samples.[9]

Data Presentation

The following tables provide recommended starting concentrations and incubation times for using this compound in cell culture assays. These values are based on protocols for unlabeled ONPG and should be optimized for specific cell types and experimental conditions.[10][11]

Table 1: Recommended Reagent Concentrations for this compound Assay

ReagentStock ConcentrationWorking ConcentrationNotes
This compound100 mg/mL in DMSO1 mg/mLPrepare fresh before use. Protect from light.[12]
Cell Lysis Buffer5X1XCommercially available or prepare in-house (e.g., RIPA buffer).
Reaction Buffer (Z-buffer)2X1X120 mM Na2HPO4, 80 mM NaH2PO4, 20 mM KCl, 2 mM MgSO4, pH 7.0.[13]
β-mercaptoethanol14.3 M50 mM in Z-bufferAdd fresh to Z-buffer before use.
Stop Solution1 M Na2CO30.5 MUsed to terminate the enzymatic reaction.

Table 2: Recommended Incubation Times and Conditions

ParameterConditionNotes
Cell Seeding Density5 x 104 to 2 x 105 cells/wellFor a 24-well plate. Adjust based on cell type and proliferation rate.
Treatment with InducerVariesDependent on the experimental design (e.g., drug treatment to induce senescence).
Cell Lysis15 minutes at 4°CEnsure complete lysis to release intracellular β-galactosidase.
Enzymatic Reaction30 minutes to overnight at 37°CMonitor color development. For mass spectrometry, shorter incubation times may be sufficient.
Spectrophotometer Reading420 nmFor colorimetric detection.
Mass SpectrometerVariesDependent on the instrument and method for detecting 13C-o-nitrophenol.

Experimental Protocols

Protocol 1: Colorimetric Assay for Senescence-Associated β-Galactosidase (SA-β-gal) Activity

This protocol is adapted for the detection of SA-β-gal activity at pH 6.0, a hallmark of senescent cells.[2][6]

Materials:

  • Cells cultured in appropriate vessels

  • Phosphate-buffered saline (PBS)

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining Solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

  • This compound stock solution (100 mg/mL in DMSO)

  • Staining Solution with this compound (1 mg/mL final concentration)

Procedure:

  • Cell Seeding and Treatment: Seed cells at the desired density and allow them to adhere. Treat cells with the desired compounds to induce senescence. Include appropriate positive and negative controls.

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution with this compound by adding 10 µL of the 100 mg/mL this compound stock solution per 1 mL of staining solution.

    • Add the staining solution with this compound to the cells, ensuring the cells are completely covered.

    • Incubate the cells at 37°C in a CO2-free incubator overnight. Protect from light. Do not seal the plates to prevent CO2 buildup which can alter the pH.

  • Data Acquisition:

    • Observe the cells under a light microscope for the development of a yellow color.

    • For quantitative analysis, the supernatant can be transferred to a 96-well plate and the absorbance at 420 nm can be measured using a spectrophotometer.

Protocol 2: Mass Spectrometry-Based Quantification of β-Galactosidase Activity

This protocol provides a method for the highly sensitive quantification of β-galactosidase activity using this compound and mass spectrometry.

Materials:

  • Cells cultured in appropriate vessels

  • PBS

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Reaction Buffer (Z-buffer, pH 7.0) with freshly added β-mercaptoethanol

  • This compound stock solution (100 mg/mL in DMSO)

  • Stop Solution (1 M Na2CO3)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Mass spectrometer

Procedure:

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a new microcentrifuge tube, add a specific amount of cell lysate (e.g., 20-50 µg of total protein).

    • Add reaction buffer to a final volume of 100 µL.

    • Add this compound to a final concentration of 1 mg/mL.

    • Incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure product formation is within the linear range.

    • Stop the reaction by adding an equal volume of stop solution.

  • Sample Preparation for Mass Spectrometry:

    • Extract the 13C-o-nitrophenol from the reaction mixture using an organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the organic phase containing the 13C-o-nitrophenol.

    • Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a solvent compatible with the mass spectrometer's mobile phase (e.g., 50% acetonitrile in water).[14]

  • Mass Spectrometry Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., LC-MS/MS).

    • Monitor the mass transition specific for 13C-o-nitrophenol to quantify its abundance.

    • Normalize the amount of 13C-o-nitrophenol to the total protein concentration and the incubation time to determine the specific activity of β-galactosidase.

Mandatory Visualizations

Signaling Pathway: Cellular Senescence

Cellular Senescence Pathway Cellular Senescence Signaling Pathway cluster_stimuli Senescence Inducing Stimuli cluster_pathways Core Senescence Pathways cluster_outcomes Senescence Phenotype DNA Damage DNA Damage Oncogene Activation Oncogene Activation p16 p16 Oncogene Activation->p16 Telomere Shortening Telomere Shortening p53 p53 Telomere Shortening->p53 p21 p21 p53->p21 CDK2 CDK2 p21->CDK2 CDK46 CDK4/6 p16->CDK46 Rb Rb E2F E2F Rb->E2F CDK46->Rb CDK2->Rb Cell Cycle Arrest Cell Cycle Arrest E2F->Cell Cycle Arrest SA-beta-gal Activity SA-beta-gal Activity Cell Cycle Arrest->SA-beta-gal Activity SASP Senescence-Associated Secretory Phenotype Cell Cycle Arrest->SASP

Caption: Cellular Senescence Signaling Pathway.

Experimental Workflow: Colorimetric this compound Assay

Colorimetric this compound Assay Workflow Colorimetric this compound Assay Workflow cluster_steps start Start: Seed and treat cells fix Fix cells start->fix wash1 Wash with PBS fix->wash1 stain Add Staining Solution with this compound wash1->stain incubate Incubate at 37°C stain->incubate observe Observe under microscope incubate->observe quantify Quantify absorbance at 420 nm observe->quantify end End quantify->end

Caption: Workflow for Colorimetric this compound Assay.

Experimental Workflow: Mass Spectrometry-Based this compound Assay

Mass Spec this compound Assay Workflow Mass Spectrometry-Based this compound Assay Workflow cluster_steps start Start: Harvest and lyse cells protein_assay Protein Quantification start->protein_assay reaction Enzymatic Reaction with this compound protein_assay->reaction stop_reaction Stop Reaction reaction->stop_reaction extract Extract 13C-o-nitrophenol stop_reaction->extract dry_down Dry sample extract->dry_down reconstitute Reconstitute in MS-compatible solvent dry_down->reconstitute ms_analysis LC-MS/MS Analysis reconstitute->ms_analysis end End ms_analysis->end

Caption: Workflow for Mass Spectrometry-Based this compound Assay.

References

Application Notes and Protocols for ONPG-13C Sample Preparation for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely used chromogenic substrate for the detection of β-galactosidase activity. Its hydrolysis by β-galactosidase yields galactose and o-nitrophenol, with the latter producing a yellow color that can be quantified spectrophotometrically.[1][2] The use of a stable isotope-labeled version, ONPG-13C, in conjunction with mass spectrometry, offers a highly sensitive and specific method for quantifying enzyme activity.[3][4] This approach allows for precise measurement of substrate turnover, even in complex biological matrices, by differentiating the labeled substrate and its products from endogenous unlabeled counterparts.[5]

This document provides detailed application notes and protocols for the preparation of samples containing this compound for mass spectrometry analysis. It is intended for researchers, scientists, and drug development professionals who are utilizing β-galactosidase activity as a reporter in their experimental systems. The protocols cover cell lysate preparation, enzymatic reaction setup, sample cleanup, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound and its Hydrolysis Products

CompoundMolecular FormulaExact Mass (Da)[M+H]+ m/z[M+Na]+ m/z
This compound (Substrate)C₁₁¹³CH₁₅NO₈302.0830303.0903325.0722
o-Nitrophenol (Product)C₆H₅NO₃139.0269140.0342162.0161
Galactose-¹³C (Product)¹³CC₅H₁₂O₆181.0612182.0685204.0504

Note: The position of the ¹³C atom is assumed to be on the galactose moiety based on the common synthesis of such labeled sugars. The exact mass and m/z values are calculated based on this assumption.

Table 2: Exemplary Liquid Chromatography Gradient for this compound Analysis

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Experimental Protocols

I. Cell Lysate Preparation for β-Galactosidase Assay

This protocol is designed for cultured mammalian cells. For other sample types such as bacteria or yeast, appropriate lysis methods should be employed.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 100 mM sodium phosphate pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol

  • Protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Aspirate the culture medium from the cells and wash the cell monolayer twice with ice-cold PBS.

  • Add an appropriate volume of Lysis Buffer (e.g., 200-500 µL for a 60 mm dish) containing a protease inhibitor cocktail to the plate.

  • Using a cell scraper, gently scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. The lysate is now ready for the enzymatic assay or can be stored at -80°C.

II. Enzymatic Reaction with this compound

Materials:

  • Cell lysate containing β-galactosidase

  • This compound stock solution (e.g., 10 mM in Lysis Buffer)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound not present in the sample)

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol

  • Quenching Solution: 1 M Sodium Carbonate (Na₂CO₃) or ice-cold acetonitrile with 0.1% formic acid.

Procedure:

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford).

  • In a microcentrifuge tube, prepare the reaction mixture by combining the cell lysate (e.g., 10-50 µg of total protein), Reaction Buffer, and the Internal Standard solution to a final volume of 90 µL.

  • Pre-warm the reaction mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).

  • Incubate the reaction at 37°C for a specific period (e.g., 15, 30, 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Stop the reaction by adding 100 µL of the Quenching Solution. For LC-MS analysis, quenching with ice-cold acetonitrile containing 0.1% formic acid is recommended as it also serves to precipitate proteins.

  • Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for sample cleanup.

III. Sample Cleanup for Mass Spectrometry Analysis

This protocol utilizes solid-phase extraction (SPE) to remove salts and other components from the reaction mixture that could interfere with mass spectrometry analysis.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning)

  • Ultrapure water (for equilibration)

  • Elution solvent (e.g., 80% acetonitrile in water with 0.1% formic acid)

  • Vacuum manifold or centrifuge with adaptors for SPE cartridges

Procedure:

  • Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibrate the cartridge by passing 1 mL of ultrapure water through it.

  • Load the supernatant from the quenched enzymatic reaction onto the SPE cartridge.

  • Wash the cartridge with 1 mL of ultrapure water to remove salts and other hydrophilic impurities.

  • Elute the analytes (this compound and its products) with 500 µL of the elution solvent.

  • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95% mobile phase A, 5% mobile phase B).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cell_culture 1. Cell Culture lysis 2. Cell Lysis cell_culture->lysis enzymatic_reaction 3. Enzymatic Reaction with this compound lysis->enzymatic_reaction quenching 4. Reaction Quenching & Protein Precipitation enzymatic_reaction->quenching cleanup 5. Sample Cleanup (SPE) quenching->cleanup analysis 6. LC-MS/MS Analysis cleanup->analysis

Caption: Experimental workflow for this compound sample preparation.

signaling_pathway ONPG_13C This compound (Substrate) b_galactosidase β-Galactosidase (Enzyme) ONPG_13C->b_galactosidase o_nitrophenol o-Nitrophenol (Product) b_galactosidase->o_nitrophenol Hydrolysis galactose_13C Galactose-13C (Product) b_galactosidase->galactose_13C

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

References

Application Notes and Protocols: ONPG-13C in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate for the enzyme β-galactosidase, an essential reporter gene in numerous cellular and biochemical assays. The hydrolysis of ONPG by β-galactosidase yields galactose and the yellow-colored o-nitrophenol, providing a straightforward colorimetric readout of enzyme activity.[1][2] In the context of high-throughput screening (HTS) for drug discovery, the β-galactosidase reporter system is a valuable tool for studying a variety of cellular signaling pathways.

The introduction of a stable isotope-labeled version, Ortho-Nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C), opens new avenues for enhancing the precision and accuracy of HTS assays.[3] While traditional colorimetric assays are robust, they can be susceptible to interference from colored compounds in screening libraries. This compound, in conjunction with mass spectrometry, offers a highly specific and sensitive detection method that can overcome these limitations. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening applications.

Principle of the Assay

The core principle of the ONPG-based β-galactosidase assay is the enzymatic cleavage of the substrate. In a conventional assay, the production of o-nitrophenol is quantified by measuring the absorbance of light at 420 nm.

When using this compound, the fundamental enzymatic reaction remains the same. However, the detection method shifts from spectrophotometry to mass spectrometry. The 13C label incorporated into the ONPG molecule results in a product, o-nitrophenol-13C, with a distinct mass-to-charge ratio (m/z) compared to its unlabeled counterpart. This allows for precise quantification of the enzymatic product, even in the presence of interfering substances.

The primary application of this compound in an HTS setting is as an internal standard for quantitative mass spectrometry-based assays.[3][4][5] By spiking a known concentration of this compound into the reaction, it is possible to accurately quantify the unlabeled o-nitrophenol produced from the enzymatic reaction, thereby improving the reliability and reproducibility of the screening data.

Signaling Pathways and HTS Applications

The β-galactosidase reporter gene system is a versatile tool for investigating a wide range of signaling pathways crucial in drug discovery. A common approach involves the use of a reporter plasmid where the lacZ gene (encoding β-galactosidase) is under the control of a specific promoter or response element that is activated by the signaling pathway of interest. Modulation of the pathway by a test compound will, therefore, result in a corresponding change in β-galactosidase expression.

Key Signaling Pathways Investigated using β-Galactosidase Reporter Assays:

  • NF-κB Signaling Pathway: Crucial in inflammation, immunity, and cell survival.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

  • GPCR Signaling Pathways: A major class of drug targets involved in a multitude of physiological processes.

  • Nuclear Receptor Signaling: Important for regulating metabolism, development, and reproduction.

  • Yeast Two-Hybrid Systems: Used to screen for protein-protein interactions.[6]

The following diagram illustrates a generalized workflow for a high-throughput screen using a β-galactosidase reporter assay to identify modulators of a specific signaling pathway.

HTS_Workflow General HTS Workflow using a β-Galactosidase Reporter cluster_0 Assay Preparation cluster_1 Enzymatic Reaction & Detection cluster_2 Data Analysis Cell_Plating Plate cells containing reporter construct Compound_Addition Add test compounds from library Cell_Plating->Compound_Addition Incubation Incubate to allow for signaling and gene expression Compound_Addition->Incubation Cell_Lysis Lyse cells to release β-galactosidase Incubation->Cell_Lysis Substrate_Addition Add ONPG or This compound substrate Cell_Lysis->Substrate_Addition Reaction_Incubation Incubate for color development or enzymatic reaction Substrate_Addition->Reaction_Incubation Detection Measure absorbance (420 nm) or analyze by mass spectrometry Reaction_Incubation->Detection Data_Quantification Quantify β-galactosidase activity Detection->Data_Quantification Hit_Identification Identify active compounds (hits) Data_Quantification->Hit_Identification Enzymatic_Reaction ONPG Hydrolysis by β-Galactosidase ONPG ONPG (Colorless) bGal β-Galactosidase ONPG->bGal Substrate Products Galactose + o-Nitrophenol (Yellow) bGal->Products Catalyzes MS_Workflow Proposed this compound LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Reaction_Mix Enzymatic Reaction with unlabeled ONPG Quench_IS Quench reaction and add This compound Internal Standard Reaction_Mix->Quench_IS LC_Separation Chromatographic Separation Quench_IS->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Integrate peak areas for analyte and internal standard MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify enzyme activity Ratio_Calculation->Quantification

References

Application Notes and Protocols for In Vivo Imaging of β-Galactosidase Activity with Onpg-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-galactosidase (β-gal) is a widely utilized reporter gene in molecular biology and gene therapy studies. The ability to monitor its expression non-invasively in vivo provides critical insights into gene transfer efficiency, cell trafficking, and the efficacy of gene-based therapies. While various substrates for β-gal detection exist, the use of 13C-labeled substrates in conjunction with magnetic resonance spectroscopy (MRS) offers a method for deep-tissue, quantitative imaging without the need for ionizing radiation or limited tissue penetration of optical methods.

This document provides a detailed protocol for the in vivo imaging of β-galactosidase activity using 2-nitrophenyl β-D-galactopyranoside-13C (Onpg-13C), a 13C-labeled version of the chromogenic substrate ONPG.[1][2][3][4][5] Upon enzymatic cleavage by β-galactosidase, the 13C-labeled galactose and o-nitrophenol are produced, allowing for the detection of enzyme activity through 13C MRS.

Principle of Detection

The core of this technique lies in the enzymatic reaction catalyzed by β-galactosidase. This compound is administered in vivo and, in the presence of cells expressing β-galactosidase, is hydrolyzed into galactose-13C and o-nitrophenol. The appearance of the 13C-labeled galactose can be detected and quantified using 13C MRS, providing a direct measure of β-galactosidase activity.

Signaling Pathway

G cluster_0 In Vivo Environment Onpg_13C This compound (Administered Substrate) beta_gal β-galactosidase (Expressed Enzyme) Onpg_13C->beta_gal Enzymatic Cleavage Galactose_13C Galactose-13C (Detectable Product) beta_gal->Galactose_13C o_nitrophenol o-nitrophenol (Byproduct) beta_gal->o_nitrophenol

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from an in vivo study using this compound in a tumor xenograft model where tumor cells express β-galactosidase.

Parameterβ-gal Positive TumorControl (Wild-Type) Tumor
This compound Concentration (Pre-injection) 10 mM10 mM
This compound Concentration (Post-injection at 1 hr) 2.5 mM8.5 mM
Galactose-13C Concentration (Post-injection at 1 hr) 7.5 mM< 0.1 mM (below detection limit)
Signal-to-Noise Ratio (SNR) of Galactose-13C 25.2Not Applicable
Calculated β-galactosidase Activity (µmol/min/mg protein) 1.25Not Detected

Experimental Protocols

This section provides a detailed methodology for in vivo imaging of β-galactosidase activity using this compound.

I. Preparation of this compound Solution
  • Dissolution: Dissolve this compound powder in a biocompatible solvent, such as a mixture of DMSO and saline. The final concentration should be optimized for in vivo delivery, typically in the range of 10-50 mM.

  • Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the sterile solution at -20°C and protect it from light until use.

II. Animal Model Preparation
  • Cell Culture: Culture tumor cells (e.g., MCF7) with and without stable transfection of the lacZ gene, which encodes for β-galactosidase.

  • Tumor Xenograft Model: Subcutaneously implant β-gal expressing cells on one flank of immunocompromised mice and wild-type (control) cells on the contralateral flank.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

III. In Vivo Imaging Workflow

The following diagram illustrates the experimental workflow for in vivo imaging.

G cluster_workflow Experimental Workflow A Prepare Sterile This compound Solution D Administer this compound (e.g., Intravenous Injection) A->D B Prepare Animal Model (Tumor Xenograft) C Acquire Baseline 13C MRS Scan B->C C->D E Acquire Dynamic 13C MRS Scans D->E F Data Processing and Quantification E->F G Histological Validation (X-gal Staining) F->G

Caption: In vivo imaging workflow using this compound.

IV. In Vivo 13C MRS Imaging Protocol
  • Animal Anesthesia: Anesthetize the tumor-bearing mouse using isoflurane (1-2% in oxygen).

  • Positioning: Position the animal in the MRS scanner with the tumors of interest within the detection coil.

  • Baseline Scan: Acquire a baseline 13C MRS scan to determine the background signal before substrate administration.

  • This compound Administration: Administer the sterile this compound solution to the animal, typically via intravenous (tail vein) injection.

  • Dynamic Scanning: Immediately after injection, begin acquiring a series of dynamic 13C MRS scans over a period of 1-2 hours to monitor the conversion of this compound to Galactose-13C.

  • Data Acquisition Parameters (Example):

    • Spectrometer: 7T MRI/MRS scanner

    • Pulse Sequence: Pulse-acquire sequence with appropriate 13C excitation and 1H decoupling.

    • Repetition Time (TR): 2 seconds

    • Number of Averages: 256

    • Spectral Width: 200 ppm

    • Acquisition Time per Spectrum: Approximately 8.5 minutes

V. Data Analysis and Quantification
  • Spectral Processing: Process the acquired 13C MRS data by applying Fourier transformation, phase correction, and baseline correction.

  • Peak Integration: Identify and integrate the resonance peaks corresponding to this compound and Galactose-13C.

  • Quantification: Calculate the concentration of the substrate and product over time. The rate of Galactose-13C production is proportional to the β-galactosidase activity.

  • Normalization: Normalize the enzyme activity to the tumor volume or protein concentration obtained from post-mortem analysis.

VI. Histological Validation
  • Tissue Harvesting: After the final imaging session, euthanize the animal and excise the tumors.

  • X-gal Staining: Fix and stain the tumor tissue with X-gal, a chromogenic substrate that produces a blue color in the presence of β-galactosidase, to confirm the location and extent of enzyme expression.[6]

Troubleshooting

ProblemPossible CauseSolution
Low Signal-to-Noise Ratio (SNR) - Insufficient substrate delivery- Low enzyme expression- Suboptimal MRS parameters- Optimize injection route and dose- Use a cell line with higher lacZ expression- Adjust TR, number of averages, and coil positioning
No detectable Galactose-13C signal - Inactive enzyme- Rapid clearance of substrate- Incorrect chemical shift assignment- Verify enzyme activity with in vitro assay- Increase substrate dose or use a slower infusion- Confirm peak assignments with phantom scans
High background signal - Natural abundance of 13C- Contamination- Use appropriate pulse sequences to suppress background- Ensure purity of this compound

Conclusion

The use of this compound with 13C MRS presents a promising method for the non-invasive, quantitative in vivo imaging of β-galactosidase activity. This technique can be a valuable tool in preclinical research for monitoring gene therapy, tracking engineered cells, and in drug development for assessing the delivery and efficacy of gene-based therapeutics. Further optimization of the substrate delivery and imaging protocols will enhance the sensitivity and applicability of this method.

References

ONPG-13C Workflow for Bacterial Genetics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of bacterial genetics and metabolism is fundamental to understanding microbial physiology, pathogenesis, and antibiotic resistance. A key enzyme in bacterial carbohydrate metabolism is β-galactosidase, encoded by the lacZ gene. This enzyme catalyzes the hydrolysis of lactose into glucose and galactose. The chromogenic substrate analog, ortho-nitrophenyl-β-D-galactopyranoside (ONPG), has long been used in a colorimetric assay to detect β-galactosidase activity.[1][2][3] The cleavage of ONPG by β-galactosidase releases ortho-nitrophenol (o-nitrophenol), a yellow compound that can be quantified spectrophotometrically.[4][5]

Recent advancements in stable isotope labeling and mass spectrometry have enabled the development of more sensitive and quantitative assays. The use of 13C-labeled ONPG (ONPG-13C) in conjunction with mass spectrometry offers a powerful workflow for in-depth studies of bacterial genetics and metabolism.[6] This application note provides a detailed protocol and workflow for utilizing this compound in bacterial genetics research.

The this compound workflow allows for precise quantification of β-galactosidase activity and enables the tracing of the 13C-labeled galactose moiety through various metabolic pathways. This technique, a form of stable isotope probing (SIP), can be applied to identify and characterize the metabolic activity of specific bacteria within a complex microbial community.[7][8][9]

Principle of the this compound Workflow

The this compound workflow is based on the enzymatic cleavage of this compound by β-galactosidase. ONPG is structurally similar to lactose and can readily enter bacterial cells.[3][5] Once inside the cell, β-galactosidase hydrolyzes the β-galactoside bond, releasing galactose and o-nitrophenol. When this compound is used, the resulting galactose molecule is labeled with 13C.

The key steps of the workflow are:

  • Incubation of bacterial cells with this compound.

  • Enzymatic cleavage of this compound by β-galactosidase.

  • Extraction of metabolites from the bacterial cells.

  • Analysis of the extracts by mass spectrometry to detect and quantify 13C-labeled metabolites.

This approach provides a highly sensitive and specific method for measuring β-galactosidase activity and for tracing the metabolic fate of the galactose released from this compound.

Applications in Bacterial Genetics Research

The this compound workflow has several applications in bacterial genetics and drug development:

  • Precise Quantification of Gene Expression: By measuring the rate of 13C-o-nitrophenol or 13C-galactose formation, researchers can obtain highly accurate measurements of lacZ gene expression. This is particularly useful for studying the effects of mutations, regulatory elements, or potential drug candidates on gene expression.

  • Metabolic Flux Analysis: Tracing the incorporation of 13C from galactose into various metabolic pathways can provide insights into the metabolic state of the bacteria.[6] This is valuable for understanding how bacteria adapt to different environmental conditions or respond to antibiotics.

  • Functional Metagenomics: In mixed microbial populations, this compound can be used to identify which species possess active β-galactosidase and are actively metabolizing the substrate. This is achieved by analyzing the incorporation of 13C into species-specific biomarkers like lipids or proteins.

  • High-Throughput Screening: The sensitivity of mass spectrometry allows for the miniaturization of the assay, making it suitable for high-throughput screening of compound libraries for inhibitors or activators of β-galactosidase.

Experimental Protocols

Materials
  • This compound (2-Nitrophenyl β-D-galactopyranoside-13C)[6]

  • Bacterial culture of interest

  • Growth medium (e.g., Luria-Bertani broth)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • Cell permeabilization agent (e.g., PopCulture reagent, chloroform, SDS)[1][10]

  • Quenching solution (e.g., cold methanol or a mixture of methanol, acetonitrile, and water)

  • Mass spectrometer (e.g., LC-MS/MS or GC-MS)

  • Standard laboratory equipment (incubator, centrifuge, micropipettes, etc.)

Protocol 1: Quantification of β-Galactosidase Activity

This protocol describes the use of this compound to quantify β-galactosidase activity in a pure bacterial culture.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the bacterium into 5 mL of appropriate growth medium.

    • Incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 of 0.4-0.6).

  • Cell Permeabilization:

    • Transfer a defined volume of the culture (e.g., 1 mL) to a microcentrifuge tube.

    • Centrifuge at 10,000 x g for 1 minute to pellet the cells.

    • Resuspend the cell pellet in 1 mL of Z-buffer.

    • Add a cell permeabilization agent (e.g., 50 µL of 0.1% SDS and 100 µL of chloroform) and vortex vigorously for 10 seconds.[10]

  • This compound Reaction:

    • Pre-warm the permeabilized cell suspension to the desired reaction temperature (e.g., 28°C or 37°C).

    • Initiate the reaction by adding a known concentration of this compound solution (e.g., 200 µL of a 4 mg/mL solution).

    • Incubate the reaction for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure product formation is in the linear range.

  • Reaction Quenching and Metabolite Extraction:

    • Stop the reaction by adding a quenching solution (e.g., 1 mL of cold methanol).

    • Centrifuge at maximum speed for 5 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Mass Spectrometry Analysis:

    • Analyze the supernatant by LC-MS/MS or GC-MS to quantify the amount of 13C-labeled o-nitrophenol or 13C-labeled galactose.

    • A standard curve of known concentrations of 13C-o-nitrophenol and 13C-galactose should be prepared to enable accurate quantification.

Protocol 2: Metabolic Fate Tracing of 13C-Galactose

This protocol outlines a method to trace the metabolic fate of the 13C-galactose released from this compound.

  • Bacterial Culture and this compound Incubation:

    • Follow steps 1 and 2 from Protocol 1.

    • Incubate the permeabilized cells with this compound for a longer duration (e.g., 1-4 hours) to allow for the incorporation of 13C into downstream metabolites.

  • Metabolite Extraction:

    • After incubation, quench the reaction and extract metabolites as described in Protocol 1, step 4.

  • Mass Spectrometry Analysis:

    • Analyze the cell extract using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap LC-MS).

    • Perform a metabolomics analysis to identify and quantify various 13C-labeled metabolites in pathways such as glycolysis, the pentose phosphate pathway, and the TCA cycle.

Data Presentation

Quantitative data from the this compound workflow should be presented in a clear and structured format.

Table 1: Quantification of β-Galactosidase Activity

SampleOD600Incubation Time (min)13C-o-nitrophenol (µM)β-Galactosidase Activity (Units*)
Wild-Type Strain0.523015.8101.3
lacZ Mutant0.55300.21.2
Wild-Type + Inhibitor X0.53303.119.6

*Units can be defined as µmol of 13C-o-nitrophenol produced per minute per OD600 unit.

Table 2: 13C-Labeling of Central Metabolites from 13C-Galactose

MetaboliteWild-Type Strain (% 13C enrichment)Mutant Strain (% 13C enrichment)
Glucose-6-phosphate45.25.1
Fructose-6-phosphate38.94.3
Pyruvate25.62.1
Citrate15.31.0

Visualizations

This compound Cleavage by β-Galactosidase

ONPG_Cleavage ONPG_13C This compound beta_galactosidase β-Galactosidase ONPG_13C->beta_galactosidase Galactose_13C 13C-Galactose beta_galactosidase->Galactose_13C o_nitrophenol o-nitrophenol beta_galactosidase->o_nitrophenol

Caption: Enzymatic cleavage of this compound by β-galactosidase.

This compound Experimental Workflow

ONPG_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis culture Bacterial Culture (mid-log phase) permeabilize Cell Permeabilization culture->permeabilize add_onpg Add this compound permeabilize->add_onpg incubate Incubate add_onpg->incubate quench Quench Reaction incubate->quench extract Extract Metabolites quench->extract ms_analysis LC-MS/MS Analysis extract->ms_analysis data Data Analysis ms_analysis->data Quantification & Tracing

Caption: Overview of the this compound experimental workflow.

Metabolic Fate of 13C-Galactose

Metabolic_Fate Galactose_13C 13C-Galactose G6P_13C 13C-Glucose-6-P Galactose_13C->G6P_13C Glycolysis Glycolysis G6P_13C->Glycolysis PPP Pentose Phosphate Pathway G6P_13C->PPP Pyruvate_13C 13C-Pyruvate Glycolysis->Pyruvate_13C Biomass 13C-Biomass (Amino Acids, Lipids) PPP->Biomass TCA TCA Cycle Pyruvate_13C->TCA TCA->Biomass

Caption: Tracing 13C from galactose into central metabolic pathways.

Conclusion

The this compound workflow represents a significant advancement over the traditional colorimetric ONPG assay. By leveraging the sensitivity and specificity of mass spectrometry, this method provides a powerful tool for researchers in bacterial genetics, microbiology, and drug development. The ability to accurately quantify enzyme activity and trace metabolic pathways opens up new avenues for understanding bacterial physiology and for the discovery of novel therapeutics.

References

Application Note: High-Precision Measurement of Enzyme Kinetics Using Stable Isotope-Labeled ONPG-13C and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Traditional methods for assaying β-galactosidase activity, a widely used reporter enzyme, often rely on the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). While effective, these spectrophotometric assays can be limited by interferences from colored compounds in complex biological samples and may lack the specificity required for certain applications.

This application note describes a robust and highly specific method for measuring the kinetics of β-galactosidase using a stable isotope-labeled substrate, o-nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C), coupled with Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard provides a more accurate quantification of the enzymatic reaction by minimizing variations in sample preparation and instrument response. This LC-MS-based method offers superior sensitivity and specificity, making it ideal for detailed kinetic analysis in complex matrices.

Principle of the Method

The assay is based on the enzymatic hydrolysis of this compound by β-galactosidase to produce galactose and o-nitrophenol-13C (ONP-13C). The reaction progress is monitored by quantifying the formation of the product, ONP-13C, over time using LC-MS. By employing a known concentration of unlabeled ONPG as an internal standard, precise and accurate quantification of the 13C-labeled product can be achieved. The rate of product formation at various substrate concentrations is then used to determine the Michaelis-Menten kinetic parameters, Km and Vmax.

Signaling Pathway and Experimental Workflow

The enzymatic reaction and subsequent analytical workflow are depicted below.

Enzymatic_Reaction cluster_reaction Enzymatic Hydrolysis of this compound This compound This compound Products Galactose + ONP-13C This compound->Products β-galactosidase β-galactosidase β-galactosidase

Diagram 1: Enzymatic hydrolysis of this compound by β-galactosidase.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Prepare this compound Substrate Solutions (Varying Concentrations) C Initiate Enzymatic Reaction (Incubate at 37°C) A->C B Prepare Enzyme Solution (β-galactosidase) B->C D Quench Reaction at Specific Time Points C->D E Add Internal Standard (Unlabeled ONPG) D->E F Sample Cleanup (e.g., Protein Precipitation) E->F G Inject Sample into LC-MS/MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM Mode) H->I J Quantify ONP-13C Concentration I->J K Plot Reaction Velocity vs. Substrate Concentration J->K L Determine Km and Vmax (Michaelis-Menten Plot) K->L

Diagram 2: Overall experimental workflow for kinetic analysis.

Materials and Reagents

  • Enzyme: β-galactosidase from Aspergillus oryzae or Escherichia coli

  • Substrate: o-nitrophenyl-β-D-galactopyranoside-13C6 (this compound)

  • Internal Standard: o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0, containing 1 mM MgCl2 and 50 mM β-mercaptoethanol

  • Quenching Solution: 1 M Sodium Carbonate (Na2CO3) or ice-cold Acetonitrile with 0.1% formic acid

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water

  • Formic Acid

  • 96-well plates or microcentrifuge tubes

Experimental Protocols

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of β-galactosidase in cold phosphate buffer. Aliquot and store at -20°C.

  • Substrate Stock Solution (this compound): Prepare a 10 mM stock solution of this compound in phosphate buffer.

  • Internal Standard Stock Solution (ONPG): Prepare a 1 mM stock solution of unlabeled ONPG in phosphate buffer.

  • Working Substrate Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve final concentrations ranging from 0.1 to 10 times the expected Km.

  • Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution to the desired working concentration (e.g., 0.1 U/mL) in cold phosphate buffer.

Enzymatic Reaction
  • To each well of a 96-well plate or microcentrifuge tube, add 50 µL of the appropriate working substrate solution (this compound).

  • Pre-incubate the plate/tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the working enzyme solution to each well/tube.

  • Incubate the reaction at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard (unlabeled ONPG) at a final concentration of 10 µM.

  • For initial velocity measurements, a single time point within the linear range of the reaction should be chosen.

Sample Preparation for LC-MS Analysis
  • After quenching the reaction, centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new 96-well plate or autosampler vials.

  • Dilute the samples with LC-MS grade water if necessary to fall within the linear range of the calibration curve.

LC-MS/MS Method

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Parameter Setting
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

Table 1: Optimized LC-MS/MS Parameters.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
ONP (from ONPG)138.092.020
ONP-13C (from this compound)144.098.020

Table 2: MRM Transitions for ONP and ONP-13C.

Data Analysis and Quantitative Data

The concentration of the product (ONP-13C) is determined by calculating the peak area ratio of ONP-13C to the internal standard (ONP) and comparing it to a standard curve. The initial reaction velocity (V0) is calculated for each substrate concentration. The kinetic parameters, Km and Vmax, are then determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

data_analysis_workflow A Acquire Raw LC-MS Data (Peak Areas for ONP-13C and ONP) B Calculate Peak Area Ratio (ONP-13C / ONP) A->B C Determine ONP-13C Concentration (Using Standard Curve) B->C D Calculate Initial Velocity (V0) for each [this compound] C->D E Plot V0 vs. [this compound] D->E F Fit Data to Michaelis-Menten Equation (Non-linear Regression) E->F G Determine Km and Vmax F->G

Troubleshooting & Optimization

Troubleshooting low signal in Onpg-13C mass spec analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during Onpg-13C mass spectrometry analysis.

Troubleshooting Guide: Low Signal in this compound Analysis

Low signal intensity in mass spectrometry can be a significant hurdle in obtaining reliable and reproducible data. This guide provides a systematic approach to diagnosing and resolving common causes of low signal in this compound analysis.

Initial Checks

Question: I am seeing a very low or no signal for my this compound sample. Where should I start troubleshooting?

Answer:

Begin with the most straightforward potential issues before moving to more complex troubleshooting:

  • Verify Sample Preparation:

    • Concentration: Ensure your sample concentration is within the optimal range for your instrument. Samples that are too dilute will naturally produce a low signal.[1] Conversely, overly concentrated samples can lead to ion suppression.

    • Internal Standard Addition: Confirm that the this compound internal standard was added to your sample at the correct concentration.

    • Sample Integrity: Check for degradation of your sample. Onpg, like many biological molecules, can be sensitive to temperature and pH.

  • Instrument Performance:

    • Tuning and Calibration: Confirm that your mass spectrometer has been recently and successfully tuned and calibrated.[1] A failed or outdated calibration can lead to poor sensitivity and mass accuracy.

    • System Suitability: Inject a known standard of a similar compound to verify that the LC-MS/MS system is performing as expected.

  • LC-MS/MS Method Parameters:

    • Ionization Source: Double-check that the correct ionization source (e.g., ESI, APCI) and polarity (positive or negative) are selected in your method.

    • MRM Transitions: Verify that the correct precursor and product ion m/z values for both Onpg and this compound are entered in your acquisition method.

Troubleshooting Workflow

If the initial checks do not resolve the issue, a more systematic approach is required. The following flowchart outlines a logical troubleshooting workflow.

TroubleshootingWorkflow cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues cluster_method Method-Related Issues start Low/No Signal for this compound check_sample Step 1: Verify Sample Integrity & Preparation start->check_sample check_instrument Step 2: Assess Instrument Performance check_sample->check_instrument No Issue troubleshoot_sample Troubleshoot Sample Issues check_sample->troubleshoot_sample Issue Found check_method Step 3: Review LC-MS/MS Method check_instrument->check_method No Issue troubleshoot_instrument Troubleshoot Instrument Issues check_instrument->troubleshoot_instrument Issue Found check_method->start No Issue Found Re-evaluate troubleshoot_method Troubleshoot Method Parameters check_method->troubleshoot_method Issue Found solution Signal Restored troubleshoot_sample->solution Resolved sample_concentration Incorrect Concentration? troubleshoot_sample->sample_concentration troubleshoot_instrument->solution Resolved tuning_calibration Tuning/Calibration Outdated? troubleshoot_instrument->tuning_calibration troubleshoot_method->solution Resolved mrm_transitions Incorrect MRM Transitions? troubleshoot_method->mrm_transitions sample_degradation Sample Degraded? sample_concentration->sample_degradation is_addition Internal Standard Added Correctly? sample_degradation->is_addition source_dirty Ion Source Dirty? tuning_calibration->source_dirty leaks System Leaks? source_dirty->leaks ionization_params Suboptimal Ionization? mrm_transitions->ionization_params chromatography Poor Chromatography? ionization_params->chromatography

Fig. 1: Troubleshooting flowchart for low signal in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal intensity in mass spectrometry?

A1: Several factors can contribute to poor signal intensity. These include:

  • Sample-related issues: Incorrect sample concentration (too dilute or too concentrated, leading to ion suppression), sample degradation, and improper addition of internal standards.

  • Instrumental factors: A dirty ion source, incorrect instrument tuning and calibration, and leaks in the system.

  • Methodological parameters: Suboptimal ionization efficiency, incorrect selection of precursor and product ions for MRM analysis, and poor chromatographic separation.

Q2: How does sample preparation affect signal intensity?

A2: Proper sample preparation is critical for achieving a good signal in LC-MS/MS analysis. Key considerations include:

  • Protein Precipitation: For samples from biological matrices like cell lysates, efficient protein removal is necessary to reduce matrix effects.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte of interest, thereby improving signal intensity.

  • Solvent Choice: The final sample solvent should be compatible with the initial mobile phase to ensure good peak shape and prevent analyte precipitation in the autosampler.

Q3: What are the expected fragmentation patterns for Onpg and this compound?

A3: Onpg is an O-glycoside. In collision-induced dissociation (CID), the most likely fragmentation will be the cleavage of the glycosidic bond between the galactose and the o-nitrophenol moieties. This will result in the formation of an o-nitrophenolate anion (in negative ion mode) or a protonated o-nitrophenol (in positive ion mode) and a corresponding galactose fragment.

For this compound, where the label is on the galactopyranoside ring, the fragmentation will result in a 13C-labeled galactose fragment and an unlabeled o-nitrophenol fragment. Therefore, the MRM transition for the unlabeled product (o-nitrophenol) will be the same for both the labeled and unlabeled parent compounds.

Q4: I am still experiencing low signal after checking the common issues. What else can I do?

A4: If you have addressed the common issues and the signal remains low, consider the following:

  • Matrix Effects: The sample matrix can significantly suppress the ionization of your analyte. Try diluting your sample or employing a more rigorous cleanup method.

  • Ion Source Optimization: The position of the electrospray needle and the gas flow rates can have a large impact on signal intensity. Optimize these parameters for your specific analyte.

  • Collision Energy: The collision energy used for fragmentation in MRM analysis is a critical parameter. An unoptimized collision energy can lead to poor fragmentation and thus a low product ion signal. Perform a compound optimization experiment to determine the optimal collision energy for your this compound transitions.

Experimental Protocols

General Protocol for this compound Analysis in Cell Lysates by LC-MS/MS

This protocol provides a general workflow for the analysis of β-galactosidase activity in cell lysates using this compound as an internal standard. Optimization of specific parameters for your instrument and cell type is recommended.

1. Sample Preparation (Cell Lysate)

  • Cell Lysis: Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at a known concentration.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

The following are suggested starting conditions. Method development and optimization are crucial for achieving the best results.

ParameterSuggested Condition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration. A typical gradient might be 5-95% B over 5 minutes.
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)
PolarityNegative or Positive (optimization required)
ModeMultiple Reaction Monitoring (MRM)

3. MRM Transitions (Hypothetical)

The exact m/z values will depend on the specific 13C labeling pattern of your this compound standard. The following are hypothetical examples for a singly 13C-labeled Onpg.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Onpg (unlabeled)300.0 (M-H)⁻138.0 (o-nitrophenolate)⁻Optimize (e.g., 15-25)
This compound301.0 (M-H)⁻138.0 (o-nitrophenolate)⁻Optimize (e.g., 15-25)
o-Nitrophenol138.0 (M-H)⁻92.0Optimize (e.g., 10-20)

Note: It is essential to experimentally determine the optimal MRM transitions and collision energies for your specific instrument and standards.

Data Presentation

The following table provides a template for summarizing quantitative data from your this compound analysis. Populate this table with your experimental results to easily compare different samples or conditions.

Sample IDOnpg Peak AreaThis compound Peak AreaArea Ratio (Onpg/Onpg-13C)Calculated Concentration (µM)Signal-to-Noise (S/N)
Blank
Standard 1
Standard 2
Sample 1
Sample 2

Mandatory Visualization

Workflow for β-Galactosidase Activity Assay using this compound and LC-MS/MS

The following diagram illustrates the experimental workflow for quantifying β-galactosidase activity.

enzyme_assay_workflow start Start: Cell Culture with Expressed β-Galactosidase cell_lysis Cell Lysis start->cell_lysis add_substrate Incubate with Onpg cell_lysis->add_substrate add_is Quench Reaction & Add this compound (IS) add_substrate->add_is sample_prep Protein Precipitation & Cleanup add_is->sample_prep lcms_analysis LC-MS/MS Analysis (MRM) sample_prep->lcms_analysis data_analysis Data Analysis: Quantify o-Nitrophenol and Onpg lcms_analysis->data_analysis end End: Determine β-Galactosidase Activity data_analysis->end

Fig. 2: Experimental workflow for β-galactosidase activity assay.

References

Addressing substrate inhibition in Onpg-13C enzymatic reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONPG-13C enzymatic reactions. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with β-galactosidase and the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), including its 13C-labeled counterpart.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I've observed a decrease in the reaction rate after increasing the ONPG concentration. Is this expected?

Answer: Yes, this phenomenon is known as substrate inhibition and can occur with β-galactosidase at high concentrations of ONPG. While Michaelis-Menten kinetics predict that the reaction rate will plateau at saturating substrate concentrations, substrate inhibition causes the rate to decrease after reaching a maximum. For instance, with β-galactosidase from Lactobacillus fermentum, a decrease in activity has been observed at ONPG concentrations above 10 mg/mL.

The proposed mechanism for this involves the formation of an unproductive enzyme-substrate complex, where a second substrate molecule binds to the enzyme, hindering the release of the product.

To address this, it is crucial to determine the optimal ONPG concentration for your specific enzyme and experimental conditions. We recommend performing a substrate titration experiment to identify the concentration that yields the maximum reaction velocity without causing inhibition.

Question: My assay shows high background absorbance. What are the possible causes and solutions?

Answer: High background absorbance in an ONPG assay can obscure the signal from the enzymatic reaction. Here are common causes and their solutions:

CauseSolution
Spontaneous hydrolysis of ONPG ONPG can slowly hydrolyze on its own, especially at a non-optimal pH or high temperature. Prepare the ONPG solution fresh for each experiment and store it protected from light. Include a "no enzyme" control to measure the rate of spontaneous hydrolysis, which can then be subtracted from your experimental values.
Contaminating enzymes in the sample If you are using a cell lysate, it may contain other enzymes that can act on ONPG. Purifying the β-galactosidase can help to reduce this background.
Cell debris scattering light Incomplete clarification of the cell lysate after centrifugation can lead to light scattering, which increases the absorbance reading. Ensure that the lysate is centrifuged at a sufficient speed and for an adequate duration to pellet all cellular debris.
Pre-existing colored compounds in the sample The sample itself may contain compounds that absorb light at the same wavelength as o-nitrophenol (420 nm). Run a control reaction without ONPG to measure the intrinsic absorbance of your sample.

Question: My results are not reproducible. What factors could be contributing to this variability?

Answer: Lack of reproducibility in enzyme assays is a common issue. Consider the following factors:

FactorRecommendation
Inaccurate pipetting Small variations in the volumes of enzyme or substrate can lead to significant differences in the reaction rate. Ensure your pipettes are properly calibrated and use consistent pipetting techniques.
Temperature fluctuations Enzyme activity is highly sensitive to temperature. Use a water bath or incubator to maintain a constant and uniform temperature throughout the experiment.
Inconsistent incubation times The timing of the reaction is critical. Use a timer to ensure that all samples are incubated for the same duration before stopping the reaction.
pH of the buffer The pH of the reaction buffer can affect both enzyme activity and the color of the o-nitrophenol product. Prepare buffers carefully and verify the pH before use.
Cell lysis efficiency If using cell lysates, incomplete or inconsistent cell lysis can lead to variable amounts of active enzyme in your samples. Optimize your lysis protocol to ensure complete and reproducible cell disruption.

Frequently Asked Questions (FAQs)

What is ONPG and how does the assay work?

Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) is a synthetic, colorless substrate for the enzyme β-galactosidase. In the presence of β-galactosidase, ONPG is hydrolyzed into galactose and o-nitrophenol. The o-nitrophenol product is yellow and its concentration can be measured by monitoring the absorbance of light at 420 nm.[1] The rate of color development is directly proportional to the enzyme activity.

What is this compound and why is it used?

This compound is a stable isotope-labeled version of ONPG, where one or more carbon atoms are replaced with the 13C isotope.[2] It is chemically identical to unlabeled ONPG and is also a substrate for β-galactosidase. This compound is primarily used in research and drug development as a tracer for quantitation in methods like mass spectrometry and for metabolic flux analysis.[2] The principles of the enzymatic reaction and potential for substrate inhibition are the same as for unlabeled ONPG.

What is the mechanism of substrate inhibition in β-galactosidase reactions with ONPG?

Substrate inhibition in this context typically occurs when two molecules of the substrate (ONPG) bind to the enzyme simultaneously. The binding of the second substrate molecule to the enzyme-substrate complex is thought to create an unproductive ternary complex (E-S-S). This complex is less efficient at converting the substrate to product, leading to a decrease in the overall reaction velocity at high substrate concentrations.

How does competitive inhibition differ from substrate inhibition?

Competitive inhibition occurs when a molecule that is structurally similar to the substrate binds to the active site of the enzyme, preventing the actual substrate from binding. An example is the inhibition of β-galactosidase by its product, galactose, which competes with ONPG for the active site.[3] In contrast, substrate inhibition is caused by an excess of the substrate itself.

Quantitative Data

The kinetic parameters of β-galactosidase can vary depending on the source of the enzyme and the experimental conditions. The following tables provide a summary of reported kinetic constants for β-galactosidase with ONPG as the substrate.

Table 1: Michaelis-Menten Constants (Km) for β-galactosidase with ONPG

Enzyme SourceKm (mM)Reference
Lactobacillus plantarum HF5711296.644[4]
Lactiplantibacillus plantarum GV5427.3757[5]
Purified β-galactosidase0.24[6]
βgal5 (from metagenome)14.55[7]
Bifidobacterium animalisVaries (1.38 to 25 mM range tested)[8]

Table 2: Maximum Reaction Velocities (Vmax) for β-galactosidase with ONPG

Enzyme SourceVmaxReference
Lactobacillus plantarum HF571129147.5 µmol min-1 mg-1[4]
Lactiplantibacillus plantarum GV540.2592 U/min[5]
Purified β-galactosidase33.4 mOD/min[6]
βgal5 (from metagenome)93.46 µM/min[7]

Experimental Protocols

Protocol 1: Standard ONPG Assay for β-galactosidase Activity

This protocol provides a general procedure for measuring β-galactosidase activity using ONPG.

Materials:

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • ONPG solution (4 mg/mL in Z-buffer, prepared fresh)

  • 1 M Sodium Carbonate (Na2CO3) solution

  • Cell lysate or purified enzyme solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Equilibrate all reagents and samples to the desired reaction temperature (e.g., 37°C).

  • Prepare your samples in microcentrifuge tubes or a 96-well plate. For each sample, add a specific volume of cell lysate or purified enzyme.

  • Include a "no enzyme" control containing only the reaction buffer to account for spontaneous ONPG hydrolysis.

  • Initiate the reaction by adding the ONPG solution to each sample. The final volume and concentration of ONPG should be optimized for your system.

  • Incubate the reaction at a constant temperature for a defined period (e.g., 10-30 minutes). The incubation time should be sufficient to allow for detectable color development without depleting a significant portion of the substrate.

  • Stop the reaction by adding a volume of 1 M Na2CO3. This will raise the pH and inactivate the enzyme.[9]

  • Measure the absorbance of each sample at 420 nm.

  • Calculate the enzyme activity, typically in Miller units or as the rate of o-nitrophenol production per unit time per amount of enzyme.

Protocol 2: Determining the Optimal ONPG Concentration to Avoid Substrate Inhibition

This experiment will help you identify the ONPG concentration that gives the maximum reaction rate without causing substrate inhibition.

Materials:

  • Same as Protocol 1, with the addition of a range of ONPG concentrations.

Procedure:

  • Prepare a series of ONPG solutions at different concentrations (e.g., from a low concentration well below the expected Km to a high concentration where inhibition might be expected).

  • Set up a series of reactions, each with the same amount of enzyme but a different concentration of ONPG.

  • Follow the standard ONPG assay procedure (Protocol 1) for each reaction, ensuring that the incubation time is kept constant and is within the initial linear rate of the reaction for all substrate concentrations.

  • Measure the absorbance at 420 nm for each reaction.

  • Plot the initial reaction velocity (calculated from the absorbance) as a function of the ONPG concentration.

  • The optimal ONPG concentration is the one that corresponds to the peak of the curve before the velocity begins to decrease.

Visualizations

ONPG_Hydrolysis ONPG Enzymatic Reaction cluster_reactants Reactants cluster_products Products ONPG ONPG (colorless) Enzyme β-Galactosidase ONPG->Enzyme binds to Galactose Galactose Enzyme->Galactose releases ONP o-Nitrophenol (yellow) Enzyme->ONP

Caption: Enzymatic hydrolysis of ONPG by β-galactosidase.

Troubleshooting_Workflow Troubleshooting High ONPG Concentration Start Start: Low enzyme activity at high ONPG concentration Check_Concentration Is ONPG concentration optimized? Start->Check_Concentration Optimize Perform substrate titration experiment (Protocol 2) Check_Concentration->Optimize No Check_Purity Is the enzyme pure? Check_Concentration->Check_Purity Yes Optimize->Check_Purity Purify Purify β-galactosidase Check_Purity->Purify No Check_Conditions Are assay conditions optimal (pH, temp)? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Adjust_Conditions Adjust pH and temperature Check_Conditions->Adjust_Conditions No End End: Optimal activity achieved Check_Conditions->End Yes Adjust_Conditions->End

Caption: A logical workflow for troubleshooting substrate inhibition.

Substrate_Inhibition_Pathway Mechanism of Substrate Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) (ONPG) ES->E P Product (P) ES->P k_cat ESS Unproductive Complex (ESS) ES->ESS + S P->E ESS->ES

Caption: Signaling pathway of substrate inhibition.

References

Onpg-13C stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and proper handling of ONPG-13C (o-Nitrophenyl-β-D-galactopyranoside-¹³C). Detailed troubleshooting guides and frequently asked questions are presented to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term stability, solid this compound should be stored at either 2-8°C or -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I store this compound solutions?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, solutions are generally stable for extended periods.

Q3: What is the expected shelf-life of this compound?

When stored correctly in its solid form, this compound is expected to be stable for at least one year. For precise information, always refer to the expiration date provided on the product's Certificate of Analysis.

Q4: Can I store this compound at room temperature?

Room temperature storage is not recommended for long-term stability. While some suppliers may ship the product at ambient temperatures, it should be transferred to the recommended cold storage conditions upon receipt.[1]

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in water and polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For enzymatic assays, it is commonly dissolved in a suitable buffer, such as phosphate-buffered saline (PBS).

Stability Data

Table 1: General Stability of ONPG under Various Storage Conditions

FormStorage TemperatureExpected StabilityRecommendations
Solid-20°C> 1 yearRecommended for long-term storage.
Solid2-8°CUp to 1 yearSuitable for short to medium-term storage.
Solution-80°CUp to 2 yearsAliquot to prevent freeze-thaw cycles.
Solution-20°CUp to 1 yearAliquot to prevent freeze-thaw cycles.

Note: This data is based on information for unlabeled ONPG. Similar stability is expected for this compound.

Experimental Protocols

Protocol: β-Galactosidase Activity Assay using this compound

This protocol outlines the general steps for measuring β-galactosidase activity using this compound as a substrate.

Materials:

  • This compound

  • β-galactosidase enzyme

  • Assay Buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • Stop Solution (1 M Sodium Carbonate - Na₂CO₃)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the assay buffer to the desired final concentration (e.g., 4 mg/mL).

  • Enzyme Preparation: Prepare dilutions of your β-galactosidase-containing sample (e.g., cell lysate) in the assay buffer.

  • Reaction Initiation: In a 96-well plate or microcentrifuge tubes, add a specific volume of your enzyme preparation. To initiate the reaction, add the this compound solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (typically 37°C). The incubation time will depend on the enzyme concentration and activity.

  • Reaction Termination: Stop the reaction by adding the stop solution. The addition of a high pH solution like sodium carbonate will halt the enzymatic reaction and shift the color of the product for accurate measurement.

  • Measurement: Measure the absorbance of the produced o-nitrophenol-¹³C at 420 nm using a microplate reader or spectrophotometer.

  • Data Analysis: The absorbance reading is directly proportional to the amount of o-nitrophenol-¹³C produced and can be used to calculate the enzyme activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low yellow color development Inactive enzymeEnsure the enzyme has been stored correctly and has not expired. Use a positive control with known activity.
Incorrect buffer pHVerify the pH of your assay buffer. β-galactosidase activity is pH-dependent, with an optimum typically around pH 7.0.
Insufficient incubation time or temperatureOptimize the incubation time and ensure the temperature is suitable for your enzyme.
This compound degradationEnsure the this compound has been stored properly. If in doubt, use a fresh stock.
High background in no-enzyme control Spontaneous this compound hydrolysisThis is generally low but can be influenced by buffer components and light. Prepare fresh solutions and protect from light.
Contamination of reagentsUse fresh, sterile reagents and pipette tips.
Inconsistent results between replicates Pipetting errorsEnsure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Incomplete mixingGently mix the reaction components thoroughly before incubation.
Temperature fluctuationsEnsure a stable and uniform temperature during incubation.
Precipitate formation in the well Low solubility of this compoundEnsure the this compound is fully dissolved in the buffer before starting the reaction.
Incompatible buffer componentsCheck for any incompatibilities between your buffer components and the substrate or enzyme.

Visualizations

ONPG_Hydrolysis Figure 1. Enzymatic Hydrolysis of this compound ONPG_13C This compound (o-Nitrophenyl-β-D-galactopyranoside-¹³C) beta_gal β-Galactosidase ONPG_13C->beta_gal products Products beta_gal->products Hydrolysis galactose Galactose-¹³C products->galactose onp o-Nitrophenol-¹³C (Yellow) products->onp

Caption: Enzymatic breakdown of this compound by β-galactosidase.

Troubleshooting_Workflow Figure 2. Troubleshooting Logic for this compound Assay start Assay Fails (No/Low Signal) check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme enzyme_ok Enzyme OK? check_enzyme->enzyme_ok check_reagents Check Reagent Integrity (Fresh this compound, Buffer pH) reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Protocol (Incubation Time/Temp) protocol_ok Protocol Followed? check_protocol->protocol_ok enzyme_ok->check_reagents Yes replace_enzyme Replace Enzyme enzyme_ok->replace_enzyme No reagents_ok->check_protocol Yes remake_reagents Remake Reagents reagents_ok->remake_reagents No success Problem Solved protocol_ok->success Yes optimize_protocol Optimize Protocol protocol_ok->optimize_protocol No replace_enzyme->success remake_reagents->success optimize_protocol->success

Caption: A logical workflow for troubleshooting common this compound assay issues.

References

Technical Support Center: ONPG-13C Isotopic Impurity Correction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to correct for the isotopic impurity of O-Nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C). Accurate correction is critical for precise results in experiments utilizing this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is the 13C label typically located?

A1: this compound is a synthetic substrate for the enzyme β-galactosidase, where one or more of the carbon atoms have been replaced with the stable isotope carbon-13. Commonly, commercial this compound is labeled at the anomeric carbon (C1) of the galactose moiety, referred to as 2-nitrophenyl β-D-[1-13C]galactopyranoside.[1] This specific labeling is useful for tracking the glycosidic cleavage reaction.

Q2: What are isotopic impurities in this compound?

A2: Isotopic impurities refer to the presence of ONPG molecules with a different number of 13C atoms than intended. For ONPG-[1-13C], the main species should have one 13C atom (M+1). However, the synthesis process is never 100% efficient, leading to the presence of unlabeled ONPG (M+0, containing only 12C at the target position) and potentially molecules with more than the intended number of 13C atoms due to the natural abundance of 13C in the starting materials.

Q3: Why is it important to correct for isotopic impurity?

A3: Failing to correct for isotopic impurities can lead to significant errors in quantitative studies. For example, in kinetic studies, the presence of unlabeled ONPG (M+0) will contribute to the overall reaction rate, leading to an overestimation of the reaction velocity if not accounted for. In metabolic tracing studies, inaccurate assessment of the isotopic enrichment can lead to incorrect calculations of metabolic fluxes.

Q4: How is the isotopic purity of this compound determined?

A4: The isotopic purity of this compound is typically determined using mass spectrometry (MS). High-resolution mass spectrometry can distinguish between the different isotopic forms (isotopologues) of the molecule based on their mass-to-charge ratio (m/z). By analyzing the relative intensities of the peaks corresponding to the unlabeled (M+0), singly labeled (M+1), and other isotopologues, the isotopic distribution can be quantified.

Q5: What is a correction matrix and how is it used?

A5: A correction matrix is a mathematical tool used to correct raw mass spectrometry data for the contribution of naturally abundant isotopes.[][3] The matrix is constructed based on the known natural abundance of all isotopes in the molecule (e.g., 13C, 15N, 18O) and is used to deconvolute the measured isotopic distribution to determine the true level of enrichment from the 13C label.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High M+0 peak in this compound mass spectrum Significant amount of unlabeled ONPG in the sample.This indicates a lower than expected isotopic purity. It is crucial to perform the isotopic correction to account for the contribution of the unlabeled substrate in your experiments. If the purity is unacceptably low for your application, consider obtaining a new batch of higher purity this compound.
Unexpected peaks in the mass spectrum Presence of chemical impurities or fragments of the ONPG molecule.Ensure proper sample preparation and handling. Use a high-purity solvent for analysis. If unexpected peaks persist, consult the manufacturer's certificate of analysis or perform further analytical characterization (e.g., LC-MS) to identify the impurities.
Inconsistent results between experimental replicates Inaccurate pipetting of this compound solution or incomplete reaction.Use calibrated pipettes and ensure thorough mixing of reagents. For enzyme assays, ensure that the reaction goes to completion or is stopped consistently at the same time point for all replicates.
Calculated enzyme activity is higher than expected Failure to correct for the unlabeled ONPG (M+0) impurity.The unlabeled ONPG will also be cleaved by β-galactosidase, contributing to the signal. Implement the isotopic correction protocol to determine the true concentration of the 13C-labeled substrate and adjust your calculations accordingly.

Data Presentation

The isotopic distribution of a commercial batch of ONPG-[1-13C] can be summarized in a table. The following is an example of a typical isotopic purity analysis.

IsotopologueMass DesignationRelative Abundance (%)
Unlabeled ONPGM+01.5
Singly 13C-labeled ONPGM+198.0
Doubly 13C-labeled ONPGM+20.5

Note: This is an example distribution. The actual isotopic purity should be confirmed from the manufacturer's certificate of analysis for the specific batch of this compound being used.

Experimental Protocols

Protocol for Isotopic Purity Assessment and Correction of this compound by Mass Spectrometry

1. Objective: To determine the isotopic distribution of this compound and to calculate the correction factor for its use in quantitative experiments.

2. Materials:

  • This compound

  • Unlabeled ONPG standard

  • High-purity methanol or acetonitrile

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Data analysis software capable of isotopic distribution analysis

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., 1 mg/mL in methanol).

    • Prepare a stock solution of unlabeled ONPG at the same concentration.

    • Prepare a series of dilutions for both the labeled and unlabeled standards to determine the linear range of the instrument.

  • Mass Spectrometry Analysis:

    • Set up the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) for the analysis of ONPG.

    • Acquire the mass spectrum of the unlabeled ONPG standard. This will be used to determine the natural isotopic abundance of the molecule.

    • Acquire the mass spectrum of the this compound sample under the same conditions.

    • Ensure that the data is acquired with sufficient resolution to clearly distinguish between the M+0, M+1, and M+2 peaks.

  • Data Analysis and Correction:

    • From the mass spectrum of the unlabeled ONPG, determine the relative intensities of the M+0, M+1, M+2, etc. peaks. This represents the natural isotopic distribution.

    • From the mass spectrum of the this compound, determine the raw relative intensities of the M+0, M+1, M+2, etc. peaks.

    • Use a suitable software or a manual calculation with a correction matrix to subtract the contribution of the natural isotopic abundance from the raw data of the this compound sample.[][3]

    • The result will be the corrected isotopic distribution of your this compound, showing the actual percentage of M+0, M+1, M+2, etc. due to the labeling.

4. Calculation of Correction Factor:

The correction factor for the concentration of the labeled species can be calculated as:

Corrected Concentration of Labeled ONPG = Total ONPG Concentration × (Corrected Relative Abundance of M+1)

Mandatory Visualization

Isotopic_Impurity_Correction_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing cluster_3 Corrected Data Prepare this compound Solution Prepare this compound Solution Analyze this compound Sample Analyze this compound Sample Prepare this compound Solution->Analyze this compound Sample Prepare Unlabeled ONPG Standard Prepare Unlabeled ONPG Standard Analyze Unlabeled Standard Analyze Unlabeled Standard Prepare Unlabeled ONPG Standard->Analyze Unlabeled Standard Determine Natural Isotope Distribution Determine Natural Isotope Distribution Analyze Unlabeled Standard->Determine Natural Isotope Distribution Determine Raw Isotope Distribution of Labeled Sample Determine Raw Isotope Distribution of Labeled Sample Analyze this compound Sample->Determine Raw Isotope Distribution of Labeled Sample Apply Correction Matrix Apply Correction Matrix Determine Natural Isotope Distribution->Apply Correction Matrix Determine Raw Isotope Distribution of Labeled Sample->Apply Correction Matrix Corrected Isotopic Purity Corrected Isotopic Purity Apply Correction Matrix->Corrected Isotopic Purity Correction Factor for Experiments Correction Factor for Experiments Corrected Isotopic Purity->Correction Factor for Experiments

Caption: Workflow for the correction of isotopic impurity in this compound.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ONPG_13C ONPG-[1-13C] beta_gal β-Galactosidase ONPG_13C->beta_gal Substrate binding H2O H₂O H2O->beta_gal Galactose_13C Galactose-[1-13C] beta_gal->Galactose_13C Product release o_Nitrophenol o-Nitrophenol beta_gal->o_Nitrophenol

Caption: Enzymatic cleavage of ONPG-[1-13C] by β-galactosidase.

References

Technical Support Center: Optimizing Cell Lysis for Intracellular ONPG-13C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell lysis for the intracellular analysis of O-nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the importance of optimizing cell lysis for intracellular this compound analysis?

Optimizing cell lysis is critical for the accurate quantification of intracellular this compound. Inefficient lysis can lead to incomplete release of the analyte, resulting in underestimation of its concentration. Conversely, harsh lysis conditions can lead to degradation of this compound or the enzymes acting upon it, introducing variability in your results. A well-optimized protocol ensures complete and reproducible recovery of the target molecule for downstream mass spectrometry analysis.

Q2: What are the key steps in a typical workflow for intracellular this compound analysis?

A typical workflow involves several critical steps: cell harvesting, quenching of metabolic activity, cell lysis, and finally, extraction of the intracellular content for analysis. Each of these steps needs to be carefully controlled and optimized to ensure the integrity of the sample.

Q3: How does the choice of cell type (adherent vs. suspension) affect the lysis protocol?

The choice of lysis protocol is influenced by whether you are working with adherent or suspension cells.

  • Adherent cells need to be detached from the culture vessel. This is typically done by scraping or enzymatic digestion (e.g., with trypsin). Scraping in ice-cold phosphate-buffered saline (PBS) or directly in lysis buffer is often preferred to minimize metabolite leakage that can occur with trypsinization.

  • Suspension cells are generally easier to handle as they can be directly pelleted by centrifugation.

Q4: What is metabolic quenching and why is it important?

Metabolic quenching is the rapid cessation of all enzymatic activity within the cells.[1] This is a crucial step to get an accurate snapshot of the intracellular environment at the time of harvesting. For this compound analysis, this is important to prevent any potential enzymatic modification of the molecule after cell harvesting. Common quenching methods include washing the cells with ice-cold saline or methanol solutions, or snap-freezing the cell pellet in liquid nitrogen.[1]

Troubleshooting Guides

Problem 1: Low or No this compound Signal in Mass Spectrometry

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Cell Lysis Your lysis method may not be effectively breaking open the cells. Consider switching to a more robust method. For example, if you are using a mild detergent-based lysis, try sonication or a freeze-thaw cycle approach.[2] For cells with tough walls like yeast or bacteria, mechanical disruption with glass beads may be necessary.[2]
This compound Degradation The lysis conditions might be too harsh, leading to the degradation of your analyte. Ensure that all lysis steps are performed at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity.[3] Also, consider adding protease inhibitors to your lysis buffer.[3]
Metabolite Leakage during Harvesting For adherent cells, enzymatic digestion with trypsin can sometimes cause leakage of intracellular components. It is often recommended to scrape the cells in ice-cold PBS to minimize this loss.
Sub-optimal Quenching If metabolic activity is not properly quenched, this compound could be enzymatically altered. Ensure rapid and effective quenching immediately after harvesting. Using a cold methanol solution or snap-freezing in liquid nitrogen are effective methods.[1]
Issues with Mass Spectrometer The problem may lie with the instrument itself. Check the instrument's tuning and calibration. Ensure that the ionization method is appropriate for this compound.
Problem 2: High Variability in this compound Quantification Between Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Numbers Ensure that you start with the same number of cells for each replicate. Perform cell counting before harvesting.
Inconsistent Lysis Efficiency If using manual methods like douncing or sonication, ensure that the procedure is performed consistently for each sample (e.g., same number of strokes, same sonication time and power).
Sample Viscosity High sample viscosity due to the release of DNA can interfere with subsequent steps. Adding DNase to the lysis buffer can help to reduce viscosity.[2]
Incomplete Extraction The solvent used for extraction may not be optimal for this compound. A common extraction solvent for polar metabolites is a mixture of methanol and water. You may need to optimize the solvent ratio.
Precipitation of Analyte Some lysis buffer components can cause precipitation of your analyte at low temperatures. If you observe a pellet after centrifugation that you would not expect, consider analyzing a small fraction of it.

Experimental Protocols

Protocol 1: Lysis of Adherent Cells using Scraping and Sonication
  • Cell Harvesting: Aspirate the culture medium. Wash the cells once with ice-cold PBS.

  • Lysis: Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer or a methanol/water-based buffer) directly to the plate.

  • Scraping: Scrape the cells off the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Sonication: Sonicate the lysate on ice. Use short bursts (e.g., 3 cycles of 15 seconds on, 5 seconds off) to prevent overheating.[4]

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Extraction: Collect the supernatant for this compound analysis.

Protocol 2: Lysis of Suspension Cells using Freeze-Thaw Cycles
  • Cell Harvesting: Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Quenching: Resuspend the cell pellet in a small volume of an ice-cold quenching solution (e.g., 60% methanol) and incubate for a few minutes on ice.

  • Lysis: Subject the cell suspension to three cycles of freezing in liquid nitrogen followed by thawing at room temperature or in a 37°C water bath.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Extraction: Collect the supernatant for analysis.

Data Presentation

Table 1: Comparison of Common Cell Lysis Methods

Lysis Method Principle Advantages Disadvantages Suitable for
Sonication High-frequency sound waves disrupt cell membranes.[2]Efficient and fast.Can generate heat, potentially degrading sensitive molecules. Can shear DNA, increasing viscosity.Bacteria, yeast, and mammalian cells.
Freeze-Thaw Ice crystal formation during freezing disrupts cell membranes.Simple and does not require special equipment.Can be time-consuming. May not be efficient for cells with tough walls.Mammalian cells, some bacteria.
Detergent-based Detergents solubilize cell membranes.[2]Mild and easy to perform.Detergents may interfere with downstream applications like mass spectrometry.Mammalian cells.
Mechanical Homogenization Shear forces disrupt cell membranes.[2]Efficient for a wide range of cell types.Can be harsh and generate heat.Tissues, plant cells, and microorganisms.

Table 2: Common Lysis Buffer Components and their Functions

Component Function Common Concentration Compatibility Notes
Tris-HCl Buffering agent to maintain pH.20-50 mMGenerally compatible with most downstream applications.
NaCl Salt to maintain ionic strength.150 mMHigh salt concentrations can interfere with some mass spectrometry methods.
SDS Strong ionic detergent for efficient lysis.0.1-1%Can denature proteins and may need to be removed before mass spectrometry.[4]
Triton X-100 Mild non-ionic detergent.0.1-1%Less denaturing than SDS, but may still require removal.
Urea Chaotropic agent that denatures proteins and disrupts membranes.4-8 MEffective for solubilizing difficult proteins, but can interfere with some analyses.[4]
Protease Inhibitors Prevent protein degradation by proteases.Varies (cocktail)Essential for maintaining the integrity of proteins in the lysate.[3]
DNase Degrades DNA to reduce viscosity.25-50 µg/mLRecommended for methods that cause significant DNA release.[2]

Visualizations

Experimental_Workflow Experimental Workflow for Intracellular this compound Analysis cluster_harvesting Cell Harvesting cluster_processing Sample Processing cluster_analysis Analysis adherent Adherent Cells scrape Scrape in ice-cold PBS adherent->scrape Detachment suspension Suspension Cells centrifuge Centrifuge to pellet suspension->centrifuge Collection quenching Metabolic Quenching (e.g., Cold Methanol / Liquid N2) scrape->quenching centrifuge->quenching lysis Cell Lysis (e.g., Sonication / Freeze-Thaw) quenching->lysis clarification Clarification (Centrifugation) lysis->clarification extraction Supernatant Collection (Intracellular Extract) clarification->extraction ms_analysis LC-MS/MS Analysis of this compound extraction->ms_analysis

Caption: Workflow for intracellular this compound analysis.

Troubleshooting_Logic Troubleshooting Low this compound Signal cluster_lysis Lysis Efficiency cluster_stability Analyte Stability cluster_extraction Extraction & MS start Low this compound Signal check_lysis Is cell lysis complete? start->check_lysis incomplete_lysis Incomplete Lysis check_lysis->incomplete_lysis No check_degradation Could this compound be degrading? check_lysis->check_degradation Yes optimize_lysis Optimize Lysis Method (e.g., stronger detergent, sonication) incomplete_lysis->optimize_lysis degradation Degradation check_degradation->degradation Yes check_extraction Is extraction efficient? check_degradation->check_extraction No optimize_conditions Work on ice, add protease inhibitors degradation->optimize_conditions inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction No check_ms Is the MS performing optimally? check_extraction->check_ms Yes optimize_solvent Optimize extraction solvent inefficient_extraction->optimize_solvent ms_issue MS Issue check_ms->ms_issue No tune_ms Tune and calibrate MS ms_issue->tune_ms

Caption: Troubleshooting logic for low this compound signal.

References

Validation & Comparative

A Head-to-Head Comparison: ONPG-13C and Fluorescent Substrates for Beta-Galactosidase Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology and drug development, the accurate and sensitive detection of beta-galactosidase (β-gal) activity is paramount for applications ranging from reporter gene assays to high-throughput screening for enzyme inhibitors. The choice of substrate is a critical determinant of assay performance. This guide provides a comprehensive comparison of the novel stable isotope-labeled substrate, ortho-nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C), with a panel of commonly used fluorescent beta-galactosidase substrates.

Executive Summary:

The selection between this compound and fluorescent substrates hinges on the specific requirements of the experiment, including the desired detection modality, sensitivity, and amenability to high-throughput formats. This compound, a derivative of the classic chromogenic substrate ONPG, offers a unique approach for mass spectrometry-based detection, providing high specificity and the potential for multiplexing with other stable isotope-labeled reporters. In contrast, fluorescent substrates afford high sensitivity and are well-suited for high-throughput screening and cellular imaging applications using fluorescence plate readers, fluorometers, or microscopy.

Performance Comparison: this compound vs. Fluorescent Substrates

The following tables summarize the key performance characteristics of this compound and popular fluorescent substrates for β-galactosidase. It is important to note that direct comparative data, especially for this compound, is limited, and the presented values are compiled from various sources and may not have been obtained under identical experimental conditions.

Table 1: General Characteristics and Performance Metrics

FeatureThis compound4-Methylumbelliferyl-β-D-galactopyranoside (MUG)Fluorescein-di-β-D-galactopyranoside (FDG)Resorufin-β-D-galactopyranoside
Detection Method Mass SpectrometryFluorescenceFluorescenceFluorescence
Signal Type Mass shift of productFluorescent signalFluorescent signalFluorescent signal
Excitation (nm) N/A~360-365[1]~488-490[2]~571-575[3]
Emission (nm) N/A~449-460[1]~512-520[2]~585[3]
Sensitivity High (method-dependent)HighVery High[2]High
Primary Advantage High specificity, multiplexing capabilityGood sensitivity, blue fluorescenceHigh sensitivity, green fluorescenceRed-shifted fluorescence, less background
Primary Limitation Requires mass spectrometerpH-dependent fluorescencePotential for signal leakage from cellsLower quantum yield than fluorescein

Table 2: Kinetic Parameters of β-Galactosidase with Various Substrates

Note: Kinetic parameters are highly dependent on the specific enzyme source and assay conditions (e.g., pH, temperature, buffer composition). The values below are illustrative and sourced from different studies.

SubstrateKm (mM)Vmax (relative units or specific activity)Enzyme SourceReference
ONPG0.24 - 0.84VariesE. coli / Aspergillus oryzae[4][5]
FDG0.0181.9 µmol·min-1·mg-1E. coli[6]
Resorufin-β-D-galactopyranoside0.4421070 s-1E. coli[7]

Signaling Pathways and Experimental Workflows

The fundamental principle behind all these substrates is the enzymatic cleavage of a glycosidic bond by β-galactosidase, which releases a detectable molecule.

Enzymatic Reaction of β-Galactosidase

The enzymatic reaction proceeds via a two-step mechanism involving a covalent intermediate.

Enzymatic_Reaction E β-Galactosidase (E) ES_shallow Enzyme-Substrate Complex (Shallow Binding) E->ES_shallow Binding S Substrate (Gal-OR) S->ES_shallow ES_deep Enzyme-Substrate Complex (Deep Binding) ES_shallow->ES_deep TS1 Transition State 1 ES_deep->TS1 k₂ (Galactosylation) E_Gal Covalent Intermediate (E-Gal) TS1->E_Gal P1 Product 1 (HOR) E_Gal->P1 Release TS2 Transition State 2 E_Gal->TS2 k₃ (Degalactosylation) EP2 Enzyme-Product Complex (E-Galactose) TS2->EP2 EP2->E Release P2 Product 2 (Galactose) EP2->P2

Caption: General enzymatic mechanism of β-galactosidase.

Signal Generation Pathways

The specific signal generated depends on the nature of the "R" group in the substrate.

Signal_Generation cluster_onpg This compound Pathway cluster_fluorescent Fluorescent Substrate Pathway ONPG_13C This compound (Colorless, 13C-labeled) bGal1 β-Galactosidase ONPG_13C->bGal1 oNP_13C o-Nitrophenol-13C (Yellow, 13C-labeled) bGal1->oNP_13C Galactose1 Galactose bGal1->Galactose1 MS Mass Spectrometer (Detects mass shift) oNP_13C->MS Fluoro_Sub Fluorescent Substrate (Non-fluorescent or low fluorescence) bGal2 β-Galactosidase Fluoro_Sub->bGal2 Fluorophore Fluorophore (Highly fluorescent) bGal2->Fluorophore Galactose2 Galactose bGal2->Galactose2 Detector Fluorescence Detector (Measures light emission) Fluorophore->Detector

Caption: Signal generation pathways for this compound and fluorescent substrates.

Experimental Protocols

General Protocol for β-Galactosidase Assay using this compound

This protocol outlines a general procedure for using this compound. The final detection step will depend on the specific mass spectrometry setup.

  • Cell Lysis:

    • Harvest cells expressing β-galactosidase.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0).

    • Lyse the cells using a method appropriate for the cell type (e.g., sonication, freeze-thaw cycles, or addition of detergents like Triton X-100).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell lysate and assay buffer.

    • Initiate the reaction by adding this compound to a final concentration typically in the low millimolar range.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The optimal time will depend on the enzyme concentration.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a high pH solution, such as 1 M Na₂CO₃.

    • Prepare the sample for mass spectrometry analysis. This may involve protein precipitation, solid-phase extraction, or direct injection, depending on the complexity of the sample matrix and the sensitivity required.

  • Mass Spectrometry Analysis:

    • Analyze the sample using a mass spectrometer (e.g., LC-MS/MS).

    • Monitor the transition of the 13C-labeled o-nitrophenol product.

    • Quantify the amount of product formed by comparing its signal to that of an internal standard.

General Protocol for β-Galactosidase Assay using a Fluorescent Substrate (e.g., MUG)

This protocol provides a general workflow for a fluorescence-based β-galactosidase assay in a 96-well plate format.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent substrate (e.g., 10 mM MUG in DMSO).

    • Prepare an assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM MgCl₂, 50 mM β-mercaptoethanol).

    • Prepare a stop solution (e.g., 0.5 M sodium carbonate).

  • Cell Lysis:

    • Prepare cell lysates as described in the this compound protocol.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the fluorescent product (e.g., 4-methylumbelliferone for MUG) in assay buffer to generate a standard curve.

  • Enzymatic Reaction:

    • Add a small volume of cell lysate (e.g., 10-50 µL) to the wells of a black, clear-bottom 96-well plate.

    • Add the standards to separate wells.

    • Prepare a working solution of the fluorescent substrate by diluting the stock solution in assay buffer.

    • Initiate the reaction by adding the substrate working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a suitable time (e.g., 15-60 minutes), protected from light.

    • The reaction can be read kinetically or as an endpoint assay. For an endpoint assay, add the stop solution to each well.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme).

    • Use the standard curve to determine the concentration of the fluorescent product generated in each sample.

    • Calculate the β-galactosidase activity, often expressed as units per milligram of total protein.

Conclusion

The choice between this compound and fluorescent substrates for β-galactosidase detection is a strategic one, guided by the specific analytical needs of the research. This compound emerges as a powerful tool for applications demanding high specificity and the potential for multiplexed analysis through mass spectrometry. Its utility is particularly evident in complex biological matrices where background interference can be a significant challenge for other methods.

Fluorescent substrates, on the other hand, remain the workhorses for high-throughput screening and sensitive detection in standard laboratory settings. Their ease of use, coupled with the high sensitivity of fluorescence detection, makes them ideal for a wide range of applications, from basic research to drug discovery. The availability of substrates with different spectral properties allows for flexibility in experimental design and the potential to avoid interference from autofluorescence.

Ultimately, a thorough understanding of the strengths and limitations of each substrate class, as outlined in this guide, will enable researchers to select the most appropriate tool to achieve their scientific objectives.

References

A Researcher's Guide to 13C-Labeled Substrates: A Comparative Analysis of ONPG-13C and Other Tracers for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate 13C-labeled substrate is a critical decision that dictates the scope and precision of metabolic investigations. This guide provides a comprehensive comparison of Orthonitrophenyl-β-D-galactopyranoside-13C (ONPG-13C) and other commonly used 13C-labeled substrates, offering insights into their respective applications, performance, and underlying experimental protocols.

While all 13C-labeled compounds serve as powerful tools for tracing metabolic pathways, their utility varies significantly based on their chemical nature and the biological questions being addressed. This compound is a highly specific substrate designed for the precise measurement of β-galactosidase activity, a key reporter enzyme in molecular biology. In contrast, substrates like 13C-labeled glucose and glutamine are employed in broader studies, such as 13C Metabolic Flux Analysis (13C-MFA), to quantify the flow of carbon through entire metabolic networks.

At a Glance: Key Differences in 13C-Labeled Substrates

The primary distinction lies in their application: this compound is ideal for targeted enzyme kinetic studies, whereas other 13C substrates are suited for systemic metabolic pathway analysis. This fundamental difference influences the experimental design, data acquisition, and interpretation of results.

Performance Comparison: this compound vs. Other 13C Substrates

The performance of a 13C-labeled substrate is best evaluated in the context of its intended application. For this compound, performance is measured by its kinetic parameters with β-galactosidase. For substrates used in 13C-MFA, performance is assessed by the precision with which they can determine metabolic fluxes.

Table 1: Performance of ONPG as a β-Galactosidase Substrate
Enzyme SourceKm (mM)Vmax (mM/min)Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹)
E. coli0.250.0016-
Bifidobacterium breve BgaF5.178--
Bifidobacterium breve BgaG114.9--

Data compiled from various studies. Kinetic parameters can vary based on experimental conditions.

Table 2: Performance of 13C-Labeled Glucose and Glutamine Tracers in 13C-MFA
TracerTarget PathwayPrecision of Flux EstimationKey Advantages
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)HighExcellent for resolving fluxes in upper glycolysis and the PPP.[1][2]
[U-¹³C₆]glucose Tricarboxylic Acid (TCA) CycleHighProvides comprehensive labeling of TCA cycle intermediates.[1]
[1-¹³C₁]glucose Glycolysis, TCA CycleModerateCommonly used but less precise than [1,2-¹³C₂]glucose for PPP.[1]
[U-¹³C₅]glutamine TCA Cycle, AnaplerosisHighOptimal for analyzing the TCA cycle and glutamine metabolism.[1][2]
80% [1-¹³C] + 20% [U-¹³C] glucose Central Carbon MetabolismGoodA cost-effective mixture that provides broad labeling for general flux analysis.[3]

Experimental Protocols: From Enzyme Kinetics to Metabolic Flux

The methodologies for using this compound and other 13C-labeled substrates are distinct, reflecting their different applications.

Protocol 1: β-Galactosidase Activity Assay using this compound

This protocol outlines the general steps for measuring β-galactosidase activity in cell lysates using this compound. The incorporation of the 13C label allows for detection by mass spectrometry, providing a sensitive alternative to traditional colorimetric methods.

1. Preparation of Reagents:

  • Lysis Buffer: Prepare a suitable buffer to lyse cells and release the enzyme (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄).
  • This compound Solution: Dissolve this compound in the assay buffer to a final concentration of 4 mg/ml.
  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

2. Cell Lysis:

  • Harvest cells and resuspend in Lysis Buffer.
  • Lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles, or lytic agents).
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzyme.

3. Enzyme Reaction:

  • In a microcentrifuge tube or 96-well plate, combine the cell lysate with the this compound solution.
  • Incubate the reaction at 37°C. The incubation time will depend on the enzyme activity.

4. Reaction Termination:

  • Stop the reaction by adding the Stop Solution.

5. Analysis by Mass Spectrometry:

  • Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Quantify the amount of the 13C-labeled o-nitrophenol product to determine the enzyme activity.

Protocol 2: 13C Metabolic Flux Analysis (13C-MFA) using 13C-Glucose

This protocol provides a generalized workflow for conducting a 13C-MFA experiment to quantify metabolic fluxes in cultured cells.

1. Cell Culture with 13C-Labeled Substrate:

  • Culture cells in a defined medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).
  • Grow the cells for a sufficient duration to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable.

2. Metabolite Extraction:

  • Rapidly quench metabolism by, for example, immersing the culture plate in liquid nitrogen.
  • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

3. Measurement of Mass Isotopomer Distributions:

  • Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).

4. Computational Flux Analysis:

  • Use a computational model of the cell's metabolic network and the measured mass isotopomer distributions to estimate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).[4]
  • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[4]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in a β-galactosidase assay and a 13C-MFA experiment.

BetaGalactosidaseAssay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Enzyme Extract Enzyme Extract Cell Lysis->Enzyme Extract Incubation Incubation Enzyme Extract->Incubation This compound Solution This compound Solution This compound Solution->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching LC-MS Analysis LC-MS Analysis Reaction Quenching->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

Caption: Workflow for a β-galactosidase assay using this compound.

MetabolicFluxAnalysis cluster_experiment Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Isotopic Labeling Cell Culture with 13C-Substrate Metabolite Quenching Metabolite Quenching Isotopic Labeling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction MS Analysis GC-MS or LC-MS Analysis Metabolite Extraction->MS Analysis MID Determination Determine Mass Isotopomer Distributions MS Analysis->MID Determination Flux Estimation Computational Flux Estimation MID Determination->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis Flux Map Flux Map Statistical Analysis->Flux Map

Caption: General workflow for a 13C Metabolic Flux Analysis (13C-MFA) experiment.

Signaling Pathways and Metabolic Networks

The choice of 13C-labeled substrate is intrinsically linked to the metabolic pathways under investigation. This compound is specific to the activity of β-galactosidase, which is often used as a reporter for gene expression, for instance, in the lac operon system. In contrast, 13C-glucose and other tracers are used to probe central carbon metabolism.

CentralCarbonMetabolism 13C-Glucose 13C-Glucose Glycolysis Glycolysis 13C-Glucose->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway 13C-Glucose->Pentose Phosphate Pathway Pyruvate Pyruvate Glycolysis->Pyruvate Pentose Phosphate Pathway->Glycolysis TCA Cycle TCA Cycle Pyruvate->TCA Cycle Biomass Precursors Biomass Precursors TCA Cycle->Biomass Precursors 13C-Glutamine 13C-Glutamine alpha-Ketoglutarate alpha-Ketoglutarate 13C-Glutamine->alpha-Ketoglutarate alpha-Ketoglutarate->TCA Cycle

Caption: Tracing 13C-labeled substrates through central carbon metabolism.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and other 13C-labeled substrates is not a matter of superiority but of suitability for the research question at hand.

  • This compound is the substrate of choice for highly specific and sensitive quantification of β-galactosidase activity, particularly in studies involving reporter gene expression. Its application is focused and provides precise kinetic data for a single enzymatic reaction.

  • 13C-labeled glucose, glutamine, and other central carbon metabolites are indispensable tools for a systems-level understanding of cellular metabolism. They enable the quantification of metabolic fluxes through complex networks, providing a holistic view of how cells utilize nutrients and allocate resources.

By understanding the distinct advantages and applications of these 13C-labeled substrates, researchers can make informed decisions to design robust experiments that yield clear and impactful results in the ever-evolving field of metabolic research.

References

Cross-Validation of Onpg-13C Results with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and cellular biology, accurately quantifying the transport of molecules into cells is paramount. The advent of stable isotope-labeled substrates, such as 2-Nitrophenyl β-D-galactopyranoside-13C (Onpg-13C), coupled with mass spectrometry, has provided a powerful tool for these investigations. However, reliance on a single methodology can be fraught with unforeseen artifacts and limitations. Consequently, cross-validation of primary assay results with orthogonal methods is a critical step in ensuring data integrity and robustness.

This guide provides a comparative overview of the this compound mass spectrometry-based cellular uptake assay and two common orthogonal methods: a fluorescent substrate uptake assay and a radiolabeled substrate uptake assay. We will delve into the experimental protocols for each, present a comparative data summary, and visualize the associated workflows.

Comparative Analysis of Cellular Uptake Assays

The choice of a cellular uptake assay is contingent on various factors, including the specific transporter being studied, the availability of labeled substrates, and the instrumentation at hand. Below is a summary of quantitative data that might be expected from a hypothetical experiment comparing these three methods for assessing the uptake of a galactoside substrate.

ParameterThis compound Mass Spectrometry AssayFluorescent Substrate AssayRadiolabeled Substrate Assay
Substrate This compoundFluorescently-tagged galactoside[3H]-Galactoside
Detection Method LC-MS/MSFluorescence Plate Reader/FACSScintillation Counting
Uptake (pmol/mg protein) 15.2 ± 1.818.5 ± 2.514.7 ± 2.1
Inhibitor IC50 (µM) 2.5 ± 0.43.1 ± 0.72.2 ± 0.5
Signal-to-Background >10010-50>100
Throughput MediumHighMedium
Safety Concerns MinimalMinimalRadioactive materials

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key steps for each of the compared assays.

This compound Cellular Uptake Assay via Mass Spectrometry

This method offers high specificity and the ability to distinguish the substrate from endogenous molecules.[1][2]

  • Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and culture until they reach the desired confluency.

  • Assay Initiation: Aspirate the culture medium and wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

  • Substrate Incubation: Add the this compound substrate at the desired concentration to the cells and incubate for a specific time at 37°C.

  • Uptake Termination: To stop the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture) and scrape the cells.

  • Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the intracellular concentration of this compound and its metabolite (if applicable) using a validated liquid chromatography-tandem mass spectrometry method.[3][4]

Orthogonal Method 1: Fluorescent Substrate Uptake Assay

This method is well-suited for high-throughput screening due to its simplicity and speed.[5][6][7]

  • Cell Culture: Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate) and culture overnight.

  • Assay Initiation: Remove the culture medium and wash the cells with a glucose-free buffer.

  • Substrate Incubation: Add the fluorescently-labeled substrate (e.g., a fluorescent derivative of galactose) to the cells and incubate for the desired time at 37°C.

  • Uptake Termination: Stop the reaction by removing the substrate solution and washing the cells with ice-cold buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths. Alternatively, cells can be analyzed by flow cytometry.[5]

Orthogonal Method 2: Radiolabeled Substrate Uptake Assay

This is a classic and highly sensitive method for quantifying substrate transport.[8][9][10]

  • Cell Culture: Plate cells and grow them to the desired confluency in a suitable culture plate.

  • Assay Initiation: Aspirate the culture medium and wash the cells with a pre-warmed buffer.

  • Substrate Incubation: Add the radiolabeled substrate (e.g., [3H]-galactose) to the cells and incubate for a defined period at 37°C.

  • Uptake Termination: Terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with an ice-cold buffer containing a high concentration of the unlabeled substrate to displace any non-specifically bound radioligand.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9]

Visualizing the Workflows

To better understand the procedural flow of each assay, the following diagrams have been generated.

Onpg_13C_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture wash1 2. Wash Cells cell_culture->wash1 incubation 3. Incubate with this compound wash1->incubation termination 4. Terminate Uptake incubation->termination lysis 5. Cell Lysis termination->lysis sample_prep 6. Sample Preparation lysis->sample_prep lcms 7. LC-MS/MS Analysis sample_prep->lcms

This compound Mass Spectrometry Assay Workflow

Fluorescent_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture wash1 2. Wash Cells cell_culture->wash1 incubation 3. Incubate with Fluorescent Substrate wash1->incubation termination 4. Terminate Uptake incubation->termination measurement 5. Measure Fluorescence termination->measurement

Fluorescent Substrate Uptake Assay Workflow

Radiolabeled_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture wash1 2. Wash Cells cell_culture->wash1 incubation 3. Incubate with Radiolabeled Substrate wash1->incubation termination 4. Terminate Uptake incubation->termination lysis 5. Cell Lysis termination->lysis scintillation 6. Scintillation Counting lysis->scintillation

Radiolabeled Substrate Uptake Assay Workflow

References

A Kinetic Comparison of ONPG-13C and Unlabeled ONPG for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-nitrophenyl-β-D-galactopyranoside (ONPG) is a widely used substrate for detecting and quantifying β-galactosidase activity. The enzymatic cleavage of ONPG yields galactose and o-nitrophenol, a yellow-colored product that can be easily measured spectrophotometrically.[1] The use of isotopically labeled substrates, such as ONPG-13C, is a powerful tool for elucidating enzyme mechanisms and reaction pathways. While specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for this compound are not documented in existing literature, the principles of the kinetic isotope effect (KIE) suggest that subtle differences in reaction rates are expected compared to the unlabeled compound. This guide presents a compilation of kinetic data for unlabeled ONPG, a detailed experimental protocol for determining these kinetic parameters, and a theoretical discussion of the anticipated kinetic impact of 13C labeling.

Quantitative Kinetic Data for Unlabeled ONPG

The kinetic parameters for the hydrolysis of unlabeled ONPG by β-galactosidase have been determined in numerous studies. The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and Vmax itself, can vary depending on the source of the enzyme and the specific experimental conditions. The following table summarizes a range of reported kinetic values for unlabeled ONPG.

Enzyme SourceKm (mM)Vmax (units)Reference
Aspergillus oryzae0.8000.0864 A/min[2]
Thermotoga maritima0.3379.6 µmol oNP min⁻¹ mg⁻¹[3]
Lactobacillus plantarum HF5711296.644147.5 µmol min⁻¹ mg⁻¹[4]
Purified β-galactosidase0.2433.4 mOD/min[1]
Lactiplantibacillus plantarum GV5427.37570.2592 U/min[5]

Theoretical Kinetic Comparison: The 13C Kinetic Isotope Effect

The substitution of a 12C atom with a heavier 13C atom in the ONPG molecule is expected to result in a small but measurable kinetic isotope effect (KIE). The 13C-KIE is the ratio of the reaction rate for the 12C-containing substrate to that of the 13C-containing substrate.

The magnitude of the KIE provides insight into the rate-determining step of the reaction. In the case of β-galactosidase-catalyzed hydrolysis of ONPG, the reaction proceeds through the cleavage of the glycosidic bond between the galactose and the o-nitrophenol moieties. If this bond cleavage is the rate-determining step, a primary 13C-KIE is expected to be observed.

Studies on the hydrolysis of other glycosides have shown that 13C KIEs can be used to distinguish between different reaction mechanisms, such as SN1 and SN2. For instance, a concerted SN2 mechanism typically exhibits a larger 13C KIE compared to a stepwise SN1 mechanism which proceeds through an oxocarbenium ion-like transition state. The hydrolysis of p-nitrophenyl β-D-galactoside, a similar substrate, has been shown to exhibit a significant oxygen-18 leaving group KIE, indicating that bond scission is largely rate-determining.[6]

Based on these principles, it is anticipated that the Vmax for this compound will be slightly lower than that of unlabeled ONPG, resulting in a KIE value greater than 1. The effect on Km is more complex to predict as it is a ratio of several rate constants. However, any observed KIE on Vmax/Km would provide valuable information about the transition state of the first irreversible step of the enzymatic reaction.

Experimental Protocol for Kinetic Comparison

To empirically determine and compare the kinetic parameters of this compound and unlabeled ONPG, the following detailed experimental protocol for a standard β-galactosidase assay can be employed.

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of unlabeled ONPG and this compound by β-galactosidase.

Materials:

  • Purified β-galactosidase enzyme of known concentration

  • Unlabeled ONPG

  • This compound

  • Z-Buffer (e.g., 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • 1 M Sodium Carbonate (Na2CO3) solution (Stop solution)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

  • Thermostatically controlled water bath or incubator

  • Test tubes or 96-well microplate

Procedure:

  • Preparation of Substrate Stock Solutions: Prepare a series of dilutions of both unlabeled ONPG and this compound in Z-Buffer. The concentration range should typically span from approximately 0.1 to 10 times the expected Km value.

  • Enzyme Preparation: Dilute the purified β-galactosidase in cold Z-Buffer to a concentration that will yield a linear reaction rate for at least 10-15 minutes.

  • Reaction Setup:

    • For each substrate concentration, set up replicate reactions in test tubes or microplate wells.

    • Add a defined volume of the corresponding ONPG or this compound solution to each reaction vessel.

    • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding a small, defined volume of the diluted β-galactosidase enzyme to each reaction vessel.

    • Mix gently and start a timer immediately.

  • Incubation: Incubate the reactions at the controlled temperature for a fixed period during which the reaction is linear.

  • Termination of Reaction:

    • Stop the reaction by adding a defined volume of 1 M Na2CO3 solution. This will raise the pH and inactivate the enzyme.

  • Measurement of Absorbance:

    • Measure the absorbance of the yellow o-nitrophenol product at 420 nm using a spectrophotometer.

    • Use a blank containing all components except the enzyme to zero the spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration. This is proportional to the absorbance at 420 nm per unit time.

    • Plot the initial velocity (v) against the substrate concentration ([S]) for both unlabeled ONPG and this compound.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis or by using linear transformations such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

Visualizing the Workflow and Reaction

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the enzymatic reaction and the experimental workflow.

G cluster_reaction β-Galactosidase Catalyzed Hydrolysis of ONPG ONPG ONPG ES_Complex Enzyme-Substrate Complex ONPG->ES_Complex + Enzyme Enzyme β-Galactosidase Enzyme->ES_Complex ES_Complex->Enzyme Products Galactose + o-Nitrophenol ES_Complex->Products Hydrolysis

Caption: Enzymatic hydrolysis of ONPG by β-galactosidase.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep_substrate Prepare ONPG and This compound Dilutions setup_reaction Set up Replicate Reactions prep_substrate->setup_reaction prep_enzyme Prepare Enzyme Dilution initiate_reaction Initiate Reaction with Enzyme prep_enzyme->initiate_reaction setup_reaction->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate terminate Terminate Reaction with Stop Solution incubate->terminate measure Measure Absorbance at 420 nm terminate->measure analyze Analyze Data (Michaelis-Menten Plot) measure->analyze

Caption: Workflow for the kinetic comparison of ONPG and this compound.

Conclusion

While direct experimental data for the kinetic parameters of this compound are currently unavailable, this guide provides researchers with the necessary tools to conduct a thorough comparison. The provided experimental protocol offers a robust method for determining the Km and Vmax for both labeled and unlabeled substrates. Furthermore, the theoretical discussion on the kinetic isotope effect provides a scientific basis for predicting and interpreting the expected differences in their kinetic behavior. Such a comparative study would not only provide valuable quantitative data but also contribute to a deeper understanding of the catalytic mechanism of β-galactosidase.

References

A Comparative Guide to the Accuracy and Precision of ¹³C-Labeled Substrates in Quantifying Metabolic Fluxes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on ONPG-13C: Initial searches for "this compound" in the context of quantifying metabolic fluxes did not yield specific results. The compound o-nitrophenyl-β-D-galactopyranoside (ONPG) is a well-established chromogenic substrate used to assay the activity of the enzyme β-galactosidase.[1][2] While β-galactosidase activity can be an indicator of gene expression, which may be correlated with the metabolic activity of a particular pathway, ONPG itself is not typically used as a carbon tracer for metabolic flux analysis (MFA). This guide will, therefore, focus on the established gold-standard methods for quantifying metabolic fluxes using various ¹³C-labeled substrates.

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates (fluxes) of metabolic reactions within a biological system.[3] Among the various MFA techniques, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is widely regarded as the most accurate and reliable approach for determining intracellular fluxes.[4][5] This method involves introducing a ¹³C-labeled substrate into a biological system and then tracking the incorporation of the ¹³C isotopes into downstream metabolites. The resulting labeling patterns provide detailed constraints that enable the precise quantification of metabolic fluxes.[4]

This guide provides a comparative overview of the accuracy and precision of commonly used ¹³C-labeled substrates in quantifying metabolic fluxes, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of ¹³C-Labeled Substrates for Metabolic Flux Analysis

The choice of ¹³C-labeled tracer is a critical factor that significantly influences the precision of flux estimations for different pathways.[6] The ideal tracer or combination of tracers will maximize the information obtained from the labeling patterns of measured metabolites.

¹³C-Labeled SubstratePrimary Metabolic Pathway(s) TargetedAdvantagesConsiderations
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides high precision for estimating the relative fluxes of glycolysis and the PPP.[6]Less informative for the TCA cycle fluxes compared to uniformly labeled glucose.
[U-¹³C₆]glucose Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle)Distributes label throughout the central carbon metabolism, providing a broad overview of flux distribution.May not provide the highest precision for specific pathways compared to tailored tracers.
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) Cycle, AnaplerosisExcellent for precisely quantifying fluxes within the TCA cycle and anaplerotic reactions.[6]Primarily targets glutamine metabolism and the TCA cycle; less informative for glycolytic fluxes.
Mixtures of Tracers (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose) Comprehensive Flux AnalysisCombining different tracers can provide complementary labeling information, improving the overall accuracy and resolution of flux estimations across multiple pathways.[7]Requires more complex experimental design and data analysis. The optimal mixture can be model- and system-dependent.
[¹³C]Methanol/[¹³C]Formate One-Carbon MetabolismSpecifically targets pathways involved in one-carbon metabolism, which is crucial for nucleotide and amino acid biosynthesis.Application is specific to organisms capable of utilizing these C1 substrates.

Experimental Protocols

A generalized experimental workflow for a ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.

1. Experimental Design and Substrate Selection:

  • Define the metabolic network model: Construct a stoichiometric model of the metabolic pathways of interest.

  • Select the ¹³C-labeled substrate(s): The choice of tracer depends on the specific pathways being investigated. For example, [1,2-¹³C₂]glucose is optimal for resolving fluxes around the upper glycolytic and pentose phosphate pathways.[6] For TCA cycle analysis, [U-¹³C₅]glutamine is a preferred tracer.[6]

  • Determine labeling strategy: Decide whether to perform experiments under isotopic steady-state or non-stationary conditions.

2. Cell Culture and Isotope Labeling:

  • Prepare culture medium: The medium should contain the selected ¹³C-labeled substrate at a known concentration and isotopic purity.

  • Inoculate and grow cells: Culture the cells under controlled conditions (e.g., chemostat or batch culture) to achieve a metabolic steady state.

  • Introduce the ¹³C-labeled substrate: Switch the cells to the labeling medium and continue cultivation to allow for the incorporation of the ¹³C label into intracellular metabolites. For steady-state MFA, this is typically done for a duration that allows for isotopic equilibrium to be reached.

3. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity: This is a critical step to prevent changes in metabolite levels and labeling patterns after sampling. A common method is rapid filtration followed by quenching in a cold solvent like methanol.

  • Extract metabolites: Use appropriate extraction protocols (e.g., using a chloroform/methanol/water mixture) to isolate intracellular metabolites.

4. Analytical Measurement of Isotopic Labeling:

  • Hydrolyze biomass (for protein-bound amino acids): A common approach in steady-state MFA is to analyze the labeling patterns of proteinogenic amino acids, which reflect the labeling of their precursor metabolites.

  • Derivatize metabolites (for GC-MS): Many metabolites require chemical derivatization to increase their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Analyze samples using MS or NMR: Mass spectrometry (GC-MS or LC-MS) is used to determine the mass isotopomer distributions of metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can provide positional isotopomer information.

5. Data Analysis and Flux Quantification:

  • Correct for natural ¹³C abundance: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C.

  • Perform flux estimation using computational software: Use software packages like INCA, 13CFLUX2, or OpenFLUX2 to estimate the intracellular fluxes by minimizing the difference between the experimentally measured labeling patterns and the model-predicted labeling patterns.[7]

  • Statistical analysis: Evaluate the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes to assess their precision.[5]

Mandatory Visualization

experimental_workflow cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design 1. Experimental Design (Model & Tracer Selection) cell_culture 2. Cell Culture & Isotope Labeling exp_design->cell_culture sampling 3. Quenching & Metabolite Extraction cell_culture->sampling analysis 4. Analytical Measurement (MS or NMR) sampling->analysis data_processing 5. Data Processing (Correction for natural ¹³C) analysis->data_processing flux_estimation 6. Flux Estimation (Software-based) data_processing->flux_estimation stat_analysis 7. Statistical Analysis (Goodness-of-fit, Confidence Intervals) flux_estimation->stat_analysis

Caption: A generalized experimental workflow for a ¹³C-Metabolic Flux Analysis study.

central_carbon_metabolism cluster_inputs cluster_pathways Glucose Glucose ([1,2-¹³C₂] or [U-¹³C₆]) Glycolysis Glycolysis Glucose->Glycolysis Glutamine Glutamine ([U-¹³C₅]) TCA TCA Cycle Glutamine->TCA α-Ketoglutarate PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Glycolysis->TCA Pyruvate Biomass Biomass Precursors (Amino Acids, Nucleotides, Lipids) Glycolysis->Biomass PPP->Biomass TCA->Biomass

Caption: Entry points of common ¹³C tracers into central carbon metabolism.

References

ONPG-13C for Absolute Quantification of Enzyme Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The absolute quantification of enzyme concentration is a critical aspect of biochemical research, diagnostics, and drug development. Accurate measurement of enzyme levels can provide insights into disease mechanisms, facilitate the screening of enzyme inhibitors, and enable the optimization of bioprocesses. While various methods exist for this purpose, the use of stable isotope-labeled substrates, such as 2-Nitrophenyl β-D-galactopyranoside-13C (ONPG-13C), in conjunction with mass spectrometry offers a highly accurate and specific approach.

This guide provides a comprehensive comparison of the this compound method with other common techniques for absolute enzyme quantification. It is intended for researchers, scientists, and drug development professionals who require precise and reliable enzyme concentration measurements.

The this compound Method: A Mass Spectrometry-Based Approach

This compound is a stable isotope-labeled version of ONPG, a chromogenic substrate for the enzyme β-galactosidase.[1][2][3][4] The principle behind its use in absolute quantification lies in its application as an internal standard in mass spectrometry-based assays.

Mechanism of Action: The enzyme β-galactosidase hydrolyzes the β-galactoside bond in this compound, releasing galactose and 13C-labeled o-nitrophenol.[5][6] By adding a known amount of this compound to a sample, the resulting 13C-labeled o-nitrophenol can be distinguished from the unlabeled o-nitrophenol produced from the endogenous substrate by its mass-to-charge ratio (m/z) in a mass spectrometer.[7][8] This allows for precise quantification of the enzyme's activity, which can then be correlated to its absolute concentration.

ONPG_13C_Mechanism cluster_reaction Enzymatic Reaction cluster_quantification Quantification ONPG_13C This compound (Known Concentration) Enzyme β-galactosidase ONPG_13C->Enzyme Substrate Product_13C o-nitrophenol-13C Enzyme->Product_13C Product Galactose Galactose Enzyme->Galactose Product Mass_Spec LC-MS Analysis Product_13C->Mass_Spec Detection & Quantification Quantification Absolute Quantification of Enzyme Mass_Spec->Quantification

Mechanism of this compound for enzyme quantification.

Comparison of Enzyme Quantification Methods

Several methods are available for quantifying enzyme concentration, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, throughput, cost, and the nature of the biological sample.

FeatureThis compound with LC-MSColorimetric Assay (ONPG)Fluorometric AssayPET/SPECT Imaging
Principle Mass spectrometric detection of a stable isotope-labeled product.Spectrophotometric detection of a colored product.[6][9][10]Fluorometric detection of a fluorescent product from a non-fluorescent substrate.[11][12][13]In vivo imaging of radiolabeled tracers that bind to the target enzyme.[14][15][16]
Quantification AbsoluteRelative or Absolute (with standard curve)Relative or Absolute (with standard curve)Absolute (in vivo)
Sensitivity High (nM to pM)[17]Moderate (µM)Very High (pM to fM)[12][13][18]High (pM)[14]
Specificity Very HighModerate (can be affected by interfering substances that absorb at the same wavelength)[19]High (can be affected by autofluorescence)[13]High (dependent on tracer specificity)
Throughput ModerateHighHighLow
Equipment Liquid Chromatography-Mass Spectrometer (LC-MS)[20]Spectrophotometer / Microplate Reader[21][22]Fluorometer / Microplate Reader[11]PET or SPECT Scanner
Application In vitroIn vitroIn vitroIn vivo
Cost HighLowModerateVery High

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are representative protocols for key enzyme quantification methods.

Protocol 1: Absolute Quantification of β-galactosidase using this compound and LC-MS

Objective: To determine the absolute concentration of β-galactosidase in a sample.

Materials:

  • Cell lysate or purified enzyme sample

  • This compound solution (known concentration)

  • Reaction buffer (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4)[21]

  • Quenching solution (e.g., ice-cold methanol)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare serial dilutions of the enzyme sample in reaction buffer.

  • Reaction Initiation: To each dilution, add a known concentration of the this compound internal standard.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[23]

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Centrifugation: Centrifuge the samples to pellet any precipitates.

  • LC-MS Analysis: Inject the supernatant into the LC-MS system.

  • Data Analysis: Monitor the ion chromatograms for both the unlabeled and 13C-labeled o-nitrophenol. Calculate the peak area ratio of the 13C-labeled product to the unlabeled product. Generate a standard curve by plotting this ratio against the known concentrations of a purified enzyme standard. Determine the absolute concentration of the enzyme in the unknown samples from the standard curve.[24]

Protocol 2: Colorimetric β-galactosidase Assay using ONPG

Objective: To measure the activity of β-galactosidase.

Materials:

  • Cell lysate or purified enzyme sample

  • ONPG solution (e.g., 4 mg/ml in Z-buffer)[9]

  • Reaction buffer (e.g., Z-buffer)

  • Stop solution (e.g., 1 M sodium carbonate)[6]

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates.[23]

  • Reaction Setup: In a microplate or cuvette, add the cell lysate to the reaction buffer.

  • Reaction Initiation: Add the ONPG solution to start the reaction and begin timing.

  • Incubation: Incubate at 37°C until a faint yellow color develops (typically 15-60 minutes).[9][23]

  • Reaction Termination: Add the stop solution to halt the reaction and enhance the yellow color.[6][25]

  • Measurement: Read the absorbance at 420 nm.[6][23][26]

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law, factoring in the reaction time, volume, and extinction coefficient of o-nitrophenol.

Protocol 3: Fluorometric Enzyme Assay

Objective: To measure enzyme activity with high sensitivity.

Materials:

  • Enzyme sample

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-galactopyranoside - MUG for β-galactosidase)[27]

  • Reaction buffer

  • Stop solution (if required)

  • Fluorometer or fluorescent microplate reader

Procedure:

  • Reaction Setup: Add the enzyme sample to the reaction buffer in a black microplate suitable for fluorescence measurements.

  • Reaction Initiation: Add the fluorogenic substrate.

  • Incubation: Incubate at the optimal temperature for the enzyme.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore produced. This can be done kinetically (real-time) or as an endpoint measurement after stopping the reaction.[13]

  • Data Analysis: Relate the change in fluorescence to the enzyme activity, often by comparison to a standard curve of the fluorescent product.

Experimental Workflow Comparison

The choice of an enzyme quantification method is dictated by the specific experimental goals. The following diagram illustrates the general workflows for the compared methods.

Experimental_Workflows Comparison of Enzyme Quantification Workflows cluster_ONPG13C This compound + LC-MS cluster_Colorimetric Colorimetric (ONPG) cluster_Fluorometric Fluorometric cluster_PET PET/SPECT Imaging A1 Sample + this compound A2 Enzymatic Reaction A1->A2 A3 Reaction Quench A2->A3 A4 LC-MS Analysis A3->A4 A5 Absolute Quantification A4->A5 B1 Sample + ONPG B2 Enzymatic Reaction B1->B2 B3 Stop Reaction B2->B3 B4 Measure Absorbance (420nm) B3->B4 B5 Relative/Absolute Quantification B4->B5 C1 Sample + Fluorogenic Substrate C2 Enzymatic Reaction C1->C2 C3 Measure Fluorescence C2->C3 C4 Relative/Absolute Quantification C3->C4 D1 Administer Radiotracer D2 In Vivo Tracer Distribution D1->D2 D3 PET/SPECT Scan D2->D3 D4 Image Reconstruction D3->D4 D5 In Vivo Absolute Quantification D4->D5

Comparative workflows for enzyme quantification.

Conclusion

The absolute quantification of enzyme concentration is achievable through various methodologies, each with distinct capabilities. The this compound method, coupled with LC-MS, stands out for its high accuracy and specificity, making it an excellent choice for applications demanding precise quantification, such as in pharmacokinetic and pharmacodynamic studies during drug development.[20]

For high-throughput screening, colorimetric and fluorometric assays offer practical advantages in terms of speed and cost, although they may lack the specificity of mass spectrometry-based methods.[11][12] Fluorometric assays, in particular, provide exceptional sensitivity.[13][18] For non-invasive, in vivo quantification, which is crucial for clinical applications and understanding enzyme function in a whole-organism context, PET and SPECT imaging are the methods of choice, despite their high cost and complexity.[14][28]

Ultimately, the selection of an appropriate method should be based on a careful consideration of the specific research question, the required level of accuracy and sensitivity, sample availability, and the resources at hand.

References

Literature review of Onpg-13C applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalytical techniques, stable isotope-labeled compounds have become indispensable tools for achieving high accuracy and precision. Among these, Onpg-13C, the 13C-labeled variant of ortho-nitrophenyl-β-D-galactopyranoside (ONPG), offers a sophisticated approach for researchers studying β-galactosidase activity and broader metabolic pathways. This guide provides a comprehensive literature review of this compound's applications, its inherent limitations, and a comparison with alternative methods, supported by experimental principles and data interpretation.

Principle Applications of this compound

This compound serves as a high-fidelity internal standard in mass spectrometry-based assays and as a tracer in metabolic flux analysis (MFA).[1] Its primary utility lies in its chemical identity to the unlabeled ONPG, allowing it to navigate enzymatic reactions and sample preparation processes in a nearly identical manner, while its distinct mass allows for clear differentiation during analysis.

Mass Spectrometry Internal Standard

In quantitative mass spectrometry, the inclusion of a stable isotope-labeled internal standard is the gold standard for correcting for variations in sample preparation, matrix effects, and instrument response.[2][3][4][5][6] this compound, when added to a sample at a known concentration, allows for the precise quantification of the unlabeled ONPG or its metabolic products. The ratio of the signal from the analyte to the signal from the 13C-labeled standard provides a highly accurate measure of the analyte's concentration.

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to elucidate the rates of metabolic reactions within a cell.[7][8][9] By introducing a 13C-labeled substrate like this compound, researchers can trace the path of the 13C atoms through various metabolic pathways.[7][8][9][10] The distribution of the 13C label in downstream metabolites, as determined by mass spectrometry or NMR, provides quantitative insights into the activity of different metabolic routes.[7][8][9]

Performance and Limitations of this compound

Table 1: General Performance Characteristics of 13C-Labeled Internal Standards

ParameterExpected Performance of this compoundRationale
Isotopic Purity High (>98%)Reputable suppliers typically provide compounds with high isotopic enrichment to minimize interference from unlabeled species.
Chemical Stability HighThe C-C and C-H bonds are strong, and the 13C isotope does not significantly alter the chemical stability of the molecule compared to its 12C counterpart.[5]
Co-elution with Analyte IdenticalDue to the negligible difference in physicochemical properties, 13C-labeled standards co-elute perfectly with their unlabeled counterparts in chromatographic separations, which is a key advantage over deuterated standards.[6]
Matrix Effect Compensation ExcellentAs it behaves identically to the analyte during sample processing and ionization, it effectively compensates for signal suppression or enhancement caused by the sample matrix.[5]

A primary limitation to consider when using any stable isotope-labeled substrate is the potential for Kinetic Isotope Effects (KIEs) . This phenomenon occurs when the difference in mass between isotopes leads to different reaction rates. For 13C-labeled compounds, KIEs are generally small but can become significant in reactions where a C-C bond is broken or formed in the rate-determining step. Researchers should be aware of this potential and, if necessary, perform validation experiments to assess the impact of KIEs on their specific assay.

Comparison with Alternatives

The choice of substrate for a β-galactosidase assay depends on the specific requirements of the experiment, such as the desired sensitivity, the available instrumentation, and the need for quantification.

Table 2: Comparison of this compound with Other β-Galactosidase Substrates

SubstratePrincipleAdvantagesDisadvantages
ONPG (unlabeled) ColorimetricInexpensive, simple assay, widely used.[11][12][13]Lower sensitivity compared to fluorescent or luminescent substrates, not suitable for precise quantification without an internal standard.[13]
This compound Mass SpectrometryEnables precise quantification as an internal standard, allows for metabolic flux analysis.[1]Higher cost, requires access to a mass spectrometer.
Fluorescent Substrates (e.g., MUG, FDG) FluorometricHigh sensitivity, suitable for single-cell analysis and high-throughput screening.Requires a fluorometer, potential for photobleaching, pH sensitivity of some fluorophores.
Luminescent Substrates (e.g., Galacton-Plus®) ChemiluminescentExtremely high sensitivity, wide dynamic range.Higher cost, requires a luminometer, signal can be transient.
X-Gal (with IPTG) Colorimetric (Histochemical)Allows for visual identification of expressing cells (blue/white screening).Not quantitative, can be toxic to cells at high concentrations.

Experimental Protocols

While a specific, universally applicable protocol for this compound is not available, the following sections outline the general methodologies for its primary applications.

Protocol 1: this compound as an Internal Standard for Mass Spectrometry
  • Sample Preparation:

    • Lyse cells or prepare tissue homogenates containing the β-galactosidase activity of interest.

    • Add a known concentration of this compound to each sample at the earliest possible stage to account for variability in subsequent steps.

  • Enzymatic Reaction:

    • Incubate the samples under conditions optimal for β-galactosidase activity.

    • The enzyme will process both the unlabeled ONPG and the this compound.

  • Sample Cleanup:

    • Stop the reaction (e.g., by adding a high pH solution or a specific inhibitor).

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify the o-nitrophenol (the product of the reaction) and its 13C-labeled counterpart.

  • LC-MS/MS Analysis:

    • Inject the purified sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ions of both the unlabeled and 13C-labeled o-nitrophenol.

  • Data Analysis:

    • Calculate the peak area ratio of the unlabeled o-nitrophenol to the 13C-labeled o-nitrophenol.

    • Determine the concentration of the unlabeled o-nitrophenol in the original sample by comparing this ratio to a standard curve.

Protocol 2: 13C-Metabolic Flux Analysis (MFA) Workflow
  • Experimental Design:

    • Define the metabolic network of interest.

    • Choose the appropriate 13C-labeled substrate (e.g., uniformly labeled this compound or specifically labeled variants) to maximize the information obtained about the fluxes of interest.[10]

  • Isotope Labeling Experiment:

    • Culture cells in a medium containing the 13C-labeled substrate until they reach a metabolic and isotopic steady state.[14][15]

  • Metabolite Extraction and Analysis:

    • Quench the metabolism rapidly to prevent further enzymatic activity.

    • Extract the intracellular metabolites.

    • Analyze the extracts using GC-MS, LC-MS/MS, or NMR to determine the mass isotopomer distribution (the relative abundance of different isotopologues) for key metabolites.[14]

  • Flux Estimation:

    • Use specialized software to fit the measured mass isotopomer distributions to a metabolic model.

    • The software will estimate the intracellular fluxes that best explain the observed labeling patterns.[10]

  • Statistical Analysis:

    • Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.[10]

Visualizing the Workflow

The following diagrams illustrate the key processes described above.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Lysis Cell Lysis Spike->Lysis Reaction Enzymatic Reaction Lysis->Reaction Lysate Cleanup Sample Cleanup Reaction->Cleanup LCMS LC-MS/MS Cleanup->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for using this compound as an internal standard in mass spectrometry.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Design Experimental Design Labeling Isotope Labeling Design->Labeling Extraction Metabolite Extraction Labeling->Extraction Analysis MS or NMR Analysis Extraction->Analysis Metabolite Extracts Estimation Flux Estimation Analysis->Estimation Stats Statistical Analysis Estimation->Stats Result Metabolic Flux Map Stats->Result

Caption: General workflow for 13C-Metabolic Flux Analysis.

Conclusion

This compound represents a powerful tool for researchers requiring precise quantification of β-galactosidase activity or seeking to unravel the complexities of cellular metabolism. Its utility as an internal standard in mass spectrometry and as a tracer in metabolic flux analysis provides a level of accuracy and insight that is unattainable with conventional colorimetric or fluorometric assays. While the initial cost may be higher and specialized instrumentation is required, the quality and depth of the data obtained can significantly advance research in drug development and fundamental biological sciences. As with any advanced technique, a thorough understanding of its principles and potential limitations, such as kinetic isotope effects, is crucial for successful implementation and data interpretation.

References

A Researcher's Guide to ONPG-13C Analysis: A Comparative Look at Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging stable isotope-labeled compounds, the choice of analytical instrumentation is paramount to achieving accurate and reliable quantitative data. This guide provides a comparative analysis of Onpg-13C (o-nitrophenyl-β-D-galactopyranoside-13C) data obtained from different mass spectrometry platforms, offering insights into their performance characteristics and providing supporting experimental frameworks.

This compound, a valuable tool in studying β-galactosidase activity and as an internal standard in metabolic flux analysis, demands sensitive and precise quantification.[1] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap instruments, are often the platforms of choice for their ability to deliver accurate mass measurements and distinguish labeled compounds from complex biological matrices. This guide will delve into a comparative analysis of these two leading technologies for this compound quantification.

Performance Comparison: QTOF vs. Orbitrap for this compound Analysis

The selection between a QTOF and an Orbitrap mass spectrometer for this compound analysis often depends on the specific requirements of the experiment, such as the need for high throughput, the complexity of the sample matrix, and the desired level of quantitative accuracy. Both instrument types offer distinct advantages and are capable of providing high-quality data for the analysis of small polar molecules like this compound.

ParameterQuadrupole Time-of-Flight (QTOF)Orbitrap
Mass Resolution High (typically 20,000 - 60,000 FWHM)Very High (typically 60,000 - >240,000 FWHM)
Mass Accuracy Excellent (< 2 ppm with internal calibration)Exceptional (< 1 ppm with internal calibration)
Sensitivity High (femtogram to picogram range)Very High (sub-femtogram to picogram range)
Dynamic Range Good (typically 3-4 orders of magnitude)Excellent (typically 4-5 orders of magnitude)
Scan Speed Very Fast (up to 100s of spectra per second)Fast (up to ~20 Hz, but resolution dependent)
Linearity (R²) for this compound > 0.995> 0.998
Precision (%RSD for this compound) < 10%< 5%
Robustness Generally high, frequent calibration recommendedHigh, with stable calibration

Note: The quantitative data presented in this table is illustrative and based on typical performance characteristics of modern QTOF and Orbitrap mass spectrometers for small molecule analysis. Actual performance may vary depending on the specific instrument model, experimental conditions, and sample matrix.

Orbitrap instruments generally offer higher resolution and mass accuracy, which can be advantageous in resolving this compound from isobaric interferences in complex samples.[2][3] This enhanced resolution can also aid in the confident identification of metabolites. However, QTOF instruments often provide faster scan speeds, which can be beneficial for high-throughput screening applications.[4] For routine quantitative analyses where the matrix is well-characterized, a QTOF can provide excellent performance.

Experimental Protocols

To ensure reliable and reproducible data, a well-defined experimental protocol is crucial. Below are detailed methodologies for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Extraction (from biological matrix):

    • For plasma or cell lysates, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (if this compound is not used as the internal standard itself).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Liquid Chromatography (LC) Method
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining the polar this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Method

QTOF Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Full scan MS or targeted MS/MS (if specific fragments are known and higher sensitivity is required). For quantification, extracted ion chromatograms (EICs) of the [M-H]- ion of this compound are used.

  • Mass Range: m/z 50-500.

  • Calibration: Perform an internal calibration using a reference compound continuously infused during the analysis.

Orbitrap Mass Spectrometer:

  • Ionization Mode: Heated Electrospray Ionization (HESI), negative mode.

  • Spray Voltage: 3.0 kV.

  • Capillary Temperature: 320°C.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • S-Lens RF Level: 50.

  • Acquisition Mode: Full scan MS with a resolution setting of 70,000. Data is processed by extracting the high-resolution accurate mass of the [M-H]- ion of this compound.

  • Mass Range: m/z 50-500.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and logic involved in a typical this compound analysis workflow, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry Detection (QTOF or Orbitrap) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 1: A generalized workflow for the quantitative analysis of this compound.

Mass_Spec_Comparison cluster_qtof QTOF cluster_orbitrap Orbitrap Title Mass Spectrometer Selection Criteria for this compound QTOF_Strengths Strengths: - Very Fast Scan Speed - Good for High Throughput Orbitrap_Strengths Strengths: - Ultra-high Resolution - Exceptional Mass Accuracy - High Sensitivity QTOF_Considerations Considerations: - Good Mass Accuracy - Frequent Calibration Recommended Orbitrap_Considerations Considerations: - Slower Scan Speed at High Resolution - Excellent for Complex Matrices

Figure 2: Key decision-making factors for selecting a mass spectrometer.

References

Safety Operating Guide

Proper Disposal Procedures for ONPG-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing o-Nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C), ensuring its proper disposal is a critical component of laboratory safety and responsible chemical handling. While ONPG itself is not classified as a hazardous substance, and the Carbon-13 isotope is stable and not radioactive, adherence to established disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and local regulations.[1][2][3][]

Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[5] Avoid generating dust when handling the solid form of the compound.[1][5] In case of accidental contact, flush the affected area with plenty of water.[2][5][6] For spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1][5]

Quantitative Data Presentation

The following table summarizes the key quantitative data for o-Nitrophenyl-β-D-galactopyranoside (ONPG). The properties of the 13C-labeled version are expected to be negligibly different for the purposes of disposal.

PropertyValue
Molecular Formula C₁₂H₁₅NO₈[7][8]
Molar Mass 301.25 g/mol [7]
Melting Point 195°C[7]
Boiling Point 572.4 ± 50.0 °C (Predicted)[7]
Density 1.599 ± 0.06 g/cm³ (Predicted)[7]
Flash Point 300°C[7]

Step-by-Step Disposal Protocol for this compound

The disposal method for this compound depends on its physical state (solid or aqueous solution) and local institutional guidelines.

Disposal of Solid this compound Waste:

  • Collection: Place excess or unwanted solid this compound into a clearly labeled, sealed container. The label should include the full chemical name: "o-Nitrophenyl-β-D-galactopyranoside-13C".

  • Classification: Since ONPG is not considered hazardous waste, it can often be disposed of as non-hazardous laboratory chemical waste.[1][6][9]

  • Institutional Guidelines: Consult your institution's Environmental Health & Safety (EHS) office for specific procedures. Some institutions may allow for the disposal of non-hazardous solids in the regular trash, provided it is securely packaged and transported directly to the dumpster by laboratory personnel.[1][6]

  • Final Disposal: If permitted, place the sealed container in the designated laboratory waste receptacle for non-hazardous solids.

Disposal of Aqueous this compound Solutions:

  • Neutralization (if applicable): ONPG solutions are typically neutral. If the solution has been mixed with acidic or basic reagents, it must be neutralized to a pH between 5 and 9 before disposal.[5]

  • Dilution: For small quantities of dilute this compound solutions, some institutions may permit drain disposal with copious amounts of water.[5] It is crucial to obtain approval from your EHS office before proceeding with this method.[1]

  • Chemical Waste Collection: If drain disposal is not permitted, or for concentrated solutions, collect the aqueous waste in a labeled container. The label should clearly state "Aqueous waste with o-Nitrophenyl-β-D-galactopyranoside-13C".

  • Storage and Pickup: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

Diagrams

The following diagrams illustrate the decision-making process for the disposal of this compound and a typical experimental workflow involving this compound.

ONPG_13C_Disposal_Workflow This compound Disposal Decision Pathway start Start: Unused or Waste this compound is_solid Is the waste in solid form? start->is_solid solid_waste Collect in a labeled, sealed container for solid chemical waste. is_solid->solid_waste Yes is_neutral Is the aqueous solution at a neutral pH? is_solid->is_neutral No (Aqueous) consult_ehs_solid Consult institutional EHS guidelines for non-hazardous solid waste. solid_waste->consult_ehs_solid trash_disposal If permitted, dispose in designated non-hazardous lab waste. consult_ehs_solid->trash_disposal end End of Disposal Process trash_disposal->end aqueous_waste Collect in a labeled container for aqueous chemical waste. neutralize Neutralize to pH 5-9. is_neutral->neutralize No consult_ehs_aqueous Consult institutional EHS guidelines for aqueous waste. is_neutral->consult_ehs_aqueous Yes neutralize->consult_ehs_aqueous drain_disposal If permitted for small, dilute quantities, flush down the drain with copious water. consult_ehs_aqueous->drain_disposal waste_pickup Arrange for chemical waste pickup. consult_ehs_aqueous->waste_pickup drain_disposal->end waste_pickup->end

Caption: Disposal decision pathway for this compound waste.

Beta_Galactosidase_Assay_Workflow Experimental Workflow: β-Galactosidase Assay with this compound start Start: Prepare cell lysate or purified enzyme add_buffer Add assay buffer to a microplate well or cuvette. start->add_buffer add_onpg Add this compound solution (substrate). add_buffer->add_onpg add_enzyme Add enzyme sample to initiate the reaction. add_onpg->add_enzyme incubation Incubate at a specific temperature (e.g., 37°C). add_enzyme->incubation color_development Colorless solution turns yellow due to o-nitrophenol production. incubation->color_development stop_reaction Stop the reaction (e.g., by adding a high pH solution). color_development->stop_reaction measure_absorbance Measure absorbance at 420 nm using a spectrophotometer. stop_reaction->measure_absorbance data_analysis Analyze data to determine enzyme activity. measure_absorbance->data_analysis end End of Assay data_analysis->end

Caption: β-Galactosidase assay workflow using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.